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  • Product: 3-methyl-2-propan-2-ylphenol
  • CAS: 1321-81-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-methyl-2-propan-2-ylphenol

A Note to the Researcher: Comprehensive experimental data for 3-methyl-2-propan-2-ylphenol is not extensively available in public literature. This guide has been compiled by integrating the limited specific information w...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Comprehensive experimental data for 3-methyl-2-propan-2-ylphenol is not extensively available in public literature. This guide has been compiled by integrating the limited specific information with well-established principles of organic chemistry and reasoned extrapolations from closely related isomers to provide a valuable resource for scientific endeavors.

Introduction and Overview

3-methyl-2-propan-2-ylphenol, also known by its IUPAC name 2-tert-butyl-3-methylphenol, is an aromatic organic compound. It belongs to the family of alkylphenols, which are characterized by a hydroxyl group and at least one alkyl substituent attached to a benzene ring. The unique substitution pattern of a methyl group and a bulky tert-butyl group ortho to the hydroxyl moiety suggests distinct steric and electronic properties that can influence its reactivity and biological activity. While not as extensively studied as its isomers, such as thymol, its structure presents intriguing possibilities for applications in medicinal chemistry, materials science, and as a synthetic intermediate.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential applications of 3-methyl-2-propan-2-ylphenol, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

  • IUPAC Name: 3-methyl-2-propan-2-ylphenol

  • Synonyms: 2-tert-Butyl-3-methylphenol, 2-tert-Butyl-m-cresol

  • CAS Number: 13037-79-1[1]

  • Molecular Formula: C₁₀H₁₄O[2]

  • Molecular Weight: 150.22 g/mol [2]

Structure:

Caption: Chemical structure of 3-methyl-2-propan-2-ylphenol.

Physicochemical Properties

Specific experimental data for 3-methyl-2-propan-2-ylphenol is limited. The following table includes predicted values and, for comparison, experimental values for the well-characterized isomer, 5-methyl-2-propan-2-ylphenol (Thymol).

Property3-methyl-2-propan-2-ylphenol (Predicted/Inferred)5-methyl-2-propan-2-ylphenol (Thymol) (Experimental)
Melting Point Data not available49-51 °C
Boiling Point Data not available232 °C[3]
Water Solubility Low (inferred from structure)0.9 g/L[3]
pKa (acidity) ~10-11 (inferred from similar phenols)10.59
LogP (Octanol/Water Partition Coefficient) ~3.1 (Predicted)[2]3.3[3]

Proposed Synthesis Protocol: Friedel-Crafts Alkylation of m-Cresol

A plausible and established method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.[4][5][6] The following protocol outlines a proposed synthesis for 3-methyl-2-propan-2-ylphenol starting from m-cresol and a tert-butylating agent.

Reaction Scheme:

m-Cresol + tert-Butanol (or Isobutylene) --(Acid Catalyst)--> 3-methyl-2-propan-2-ylphenol

Synthesis_Workflow Start Start: m-Cresol & tert-Butanol Reaction Friedel-Crafts Alkylation (Acid Catalyst, e.g., H₂SO₄ or solid acid) Heat and Stir Start->Reaction Quench Reaction Quenching (e.g., addition to ice-water) Reaction->Quench Extraction Work-up: Extraction (e.g., with diethyl ether) Quench->Extraction Wash Washing of Organic Layer (e.g., with NaHCO₃ solution and brine) Extraction->Wash Drying Drying of Organic Layer (e.g., over Na₂SO₄) Wash->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification (e.g., Column Chromatography or Distillation) Evaporation->Purification Product Product: 3-methyl-2-propan-2-ylphenol Purification->Product

Caption: Proposed workflow for the synthesis of 3-methyl-2-propan-2-ylphenol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in a suitable solvent (e.g., a non-polar solvent like hexane or under solvent-free conditions).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst (e.g., sulfated zirconia), to the reaction mixture while stirring.[7]

  • Addition of Alkylating Agent: Gradually add tert-butanol or bubble isobutylene gas through the mixture. The reaction is typically exothermic, and the temperature should be controlled.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully pouring it over ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-methyl-2-propan-2-ylphenol.

Causality Behind Experimental Choices:

  • Choice of Catalyst: A strong acid is necessary to protonate the tert-butanol, leading to the formation of a stable tert-butyl carbocation, the electrophile in this reaction. Solid acid catalysts are often preferred for their ease of separation and reduced waste generation.[7]

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to the formation of undesired byproducts and isomers.

  • Purification Method: Due to the potential for the formation of isomeric products, chromatographic separation is often necessary to obtain a highly pure sample of the desired regioisomer.

Spectroscopic Characteristics (Predicted)

Spectroscopic TechniquePredicted Key Signals/Features
¹H NMR - Aromatic protons (3H, multiplets in the range of ~6.5-7.2 ppm).- Phenolic hydroxyl proton (1H, broad singlet, chemical shift dependent on concentration and solvent).- Isopropyl protons (1H, septet, ~3.0-3.4 ppm).- Isopropyl methyl protons (6H, doublet, ~1.2-1.4 ppm).- Methyl protons on the ring (3H, singlet, ~2.2-2.4 ppm).
¹³C NMR - Aromatic carbons (~110-160 ppm), with the carbon bearing the hydroxyl group being the most downfield.- Quaternary carbon of the isopropyl group (~30-35 ppm).- Isopropyl methyl carbons (~20-25 ppm).- Ring methyl carbon (~15-20 ppm).
IR Spectroscopy - Broad O-H stretching band (~3200-3600 cm⁻¹).- C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹).- C=C aromatic ring stretching bands (~1450-1600 cm⁻¹).- C-O stretching band (~1200-1260 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 150.- A significant fragment ion at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺).

Potential Applications in Research and Drug Development

The applications of 3-methyl-2-propan-2-ylphenol are largely inferred from the known activities of other alkylphenols.

  • Synthetic Intermediate: Its structure makes it a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be functionalized, and the aromatic ring can undergo further electrophilic substitution, although the steric hindrance from the tert-butyl group will influence the regioselectivity of such reactions.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity, which arises from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[8][9][10][11] The electron-donating alkyl groups on the ring of 3-methyl-2-propan-2-ylphenol are expected to enhance this property.

Antioxidant_Mechanism cluster_0 Radical Scavenging by Phenol Phenol Ar-OH Phenoxy_Radical Ar-O• (Stabilized Phenoxy Radical) Phenol->Phenoxy_Radical H• donation Radical R• (Free Radical) Neutralized_Radical R-H Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of antioxidant activity of phenolic compounds.

  • Biological Activity: Many alkylphenols exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and even potential endocrine-disrupting effects.[12][13][14][15] The specific biological profile of 3-methyl-2-propan-2-ylphenol would require dedicated investigation. Its structural similarity to compounds like thymol, which has known antiseptic and anesthetic properties, suggests potential for exploration in these areas.

Safety and Handling

  • General Hazards: Alkylphenols can be corrosive and cause severe skin and eye irritation or burns.[16] Inhalation of vapors may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • Ariffin, A., et al. (2012). Alkylation of phenol with tertiary butyl alcohol over zeolites. Molecules, 17, 7645-7665.
  • PubChem. (n.d.). 3-Methyl-2-(propan-2-yl)butan-1-ol.
  • Google Patents. (n.d.). A process for the preparation of tertiary butyl phenol.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol.
  • ResearchGate. (n.d.). 5-methyl-2-(propan-2-yl)phenol.
  • ChemicalBook. (n.d.). 3-methyl-4-propan-2-ylphenol CAS#: 3228-02-2.
  • Reactory. (2022, August 20). 5-methyl-2-(propan-2-yl)phenol.
  • Matrix Fine Chemicals. (n.d.). 5-METHYL-2-(PROPAN-2-YL)PHENOL | CAS 89-83-8.
  • PMC. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
  • ResearchGate. (2024, November 26). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • PMC. (n.d.). Biological activity of phenolic lipids.
  • ResearchGate. (2025, December 12). Friedel-Crafts Alkylation of Mesitylene with tert-Butyl Alcohol over Novel Solid Acid Catalyst UDCaT-5.
  • Wiley Online Library. (2025, August 6). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.
  • MDPI. (2021, September 7). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • MDPI. (2022, April 24). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst.
  • PMC. (n.d.). Alkylphenols—potential modulators of the allergic response.
  • PubChem. (n.d.). 3-Isopropyl-2-methylphenol.
  • EPA. (2025, October 15). 2,3-Dimethyl-6-(propan-2-yl)phenol Properties.
  • Google Patents. (n.d.). Tertiary butyl phenol synthesis method by methyl tertiary butyl ether alkylation reaction.
  • EduBirdie. (n.d.). Friedel-Crafts Alkylation.
  • PubChem. (n.d.). 2-tert-Butyl-3-methylphenol.
  • NIST. (n.d.). Phenol, p-tert-butyl-.
  • MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Frontiers. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • BenchChem. (2025, December). A Comparative Guide to the Antioxidant Potential of Substituted Phenols.
  • Hexie. (n.d.). Application and development of p-tert-butylphenol.
  • Synthose. (n.d.). Synthesis of p-tert.-butyl phenol.
  • Sigma-Aldrich. (n.d.). Experimental, theoretical calculations of the vibrational spectra and conformational analysis of 2,4-di-tert-butylphenol.
  • PNAS. (2017, June 12). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system.
  • ResearchGate. (2026, February 23). Relationship structure-antioxidant activity of hindered phenolic compounds.
  • Spectrum Chemical. (2021, June 1). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied.
  • P2 InfoHouse. (n.d.). FACT SHEET: Alkylphenols in Biosolids.
  • PMC. (2020, July 7). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
  • PMC. (2015, February 16). Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view.
  • PMC. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.
  • NutritionFacts.org. (2015, April 28). How to Reduce Exposure to Alkylphenols Through Your Diet.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

Sources

Exploratory

Comprehensive Technical Guide on 3-Methyl-2-propan-2-ylphenol: Synthesis, Physicochemical Profiling, and Biocidal Mechanisms

Executive Summary In the landscape of phenolic biocides and advanced chemical intermediates, 3-methyl-2-propan-2-ylphenol —commonly referred to as vic-thymol or 2-isopropyl-3-methylphenol—occupies a highly specialized ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of phenolic biocides and advanced chemical intermediates, 3-methyl-2-propan-2-ylphenol —commonly referred to as vic-thymol or 2-isopropyl-3-methylphenol—occupies a highly specialized niche. As a synthetic analog and structural isomer of the naturally occurring monoterpene phenols thymol and carvacrol, this compound exhibits potent antimicrobial, antioxidant, and immunomodulatory properties.

This whitepaper provides an authoritative, in-depth analysis of 3-methyl-2-propan-2-ylphenol, detailing its fundamental physicochemical properties, the thermodynamic and kinetic realities of its synthesis, and its molecular mechanisms of action. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical organic chemistry and practical, bench-level application.

Chemical Identity and Quantitative Profiling

Understanding the exact molecular identity of 3-methyl-2-propan-2-ylphenol is critical, as it is frequently synthesized alongside structurally similar isomers (such as 4-isopropyl-3-methylphenol) that exhibit distinct toxicological and physical profiles[1][2].

Core Identifiers

The compound features a phenolic hydroxyl group, a methyl group at the meta position (C3), and an isopropyl group at the ortho position (C2) relative to the hydroxyl group. This specific steric arrangement heavily influences its lipophilicity and receptor-binding affinity.

Table 1: Standardized Chemical Identifiers

Identifier TypeValue
IUPAC Name 3-methyl-2-propan-2-ylphenol
Common Synonyms 2-isopropyl-3-methylphenol; vic-thymol; 2-isopropyl-m-cresol
CAS Registry Number 3228-01-1 (Specific isomer)[3][4]; 1321-81-9 (Isomeric mixture)[5]
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol [4][5]
PubChem CID 73986[5]
Physicochemical Properties

The thermodynamic data of vic-thymol dictates its behavior in formulation and biological matrices. Its high LogP value indicates strong lipophilicity, which is the primary driver for its ability to intercalate into bacterial cell membranes.

Table 2: Physicochemical Data Summary

PropertyValueCausality / Implication in Formulation
Melting Point 69–71 °C[3][4][6]Solid at room temperature; requires heating or solubilization in organic solvents for liquid formulations.
Boiling Point ~229 °C at 760 mmHg[4]High thermal stability; suitable for high-temperature manufacturing processes (e.g., polymer extrusion).
Density 0.974 g/cm³[4]Slightly less dense than water, typical for alkylated phenols.
LogP (Octanol/Water) 2.82[4]Highly lipophilic; freely soluble in ethanol, methanol, and ether, but practically insoluble in water[7].
Topological Polar Surface Area (TPSA) 20.2 Ų[4][5]Excellent membrane permeability; easily crosses lipid bilayers to exert intracellular effects.

Synthetic Pathways and Isomeric Selectivity

The industrial and laboratory-scale synthesis of 3-methyl-2-propan-2-ylphenol relies on the Friedel-Crafts alkylation of m-cresol using an isopropylating agent (propylene or isopropyl alcohol) in the presence of an acid catalyst[1][6].

The Challenge of Regioselectivity

In m-cresol, the hydroxyl (-OH) and methyl (-CH₃) groups are both ortho/para directors. Electrophilic aromatic substitution can occur at positions 2, 4, and 6.

  • Position 4 yields 4-isopropyl-3-methylphenol (p-thymol).

  • Position 6 yields 6-isopropyl-3-methylphenol (thymol).

  • Position 2 yields 2-isopropyl-3-methylphenol (vic-thymol).

Because Position 2 is sterically hindered (sandwiched between the hydroxyl and methyl groups), vic-thymol is typically the minor thermodynamic product[6]. Isolating it requires precise fractional distillation and crystallization.

Synthesis m_cresol m-Cresol + Isopropanol (Reactants) alkylation Friedel-Crafts Alkylation (Electrophilic Aromatic Substitution) m_cresol->alkylation catalyst Acid Catalyst (e.g., H2SO4) catalyst->alkylation isomers Isomeric Mixture alkylation->isomers p_thymol Position 4 p-Thymol isomers->p_thymol thymol Position 6 Thymol isomers->thymol vic_thymol Position 2 (Sterically Hindered) vic-Thymol (CAS: 3228-01-1) isomers->vic_thymol purification Fractional Distillation & Crystallization vic_thymol->purification pure_vic Pure 3-methyl-2-propan-2-ylphenol (m.p. 69-71 °C) purification->pure_vic Yields Pure Isomer

Fig 1. Electrophilic aromatic substitution pathway of m-cresol yielding isomeric thymols.

Protocol: Laboratory-Scale Synthesis and Isolation of vic-Thymol

Note: This protocol is a self-validating system incorporating analytical checkpoints to ensure isomeric purity.

Objective: Synthesize and isolate 3-methyl-2-propan-2-ylphenol via the isopropylation of m-cresol.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, combine 108 g (1.0 mol) of m-cresol and 10 g of concentrated sulfuric acid (catalyst).

    • Causality: Sulfuric acid protonates the isopropyl alcohol (added next) to generate the highly reactive secondary isopropyl carbocation required to overcome the steric hindrance at Position 2.

  • Alkylation: Heat the mixture to 80 °C. Add 60 g (1.0 mol) of isopropyl alcohol dropwise over 2 hours. Maintain the temperature at 80–90 °C for an additional 4 hours.

  • Quenching and Washing: Cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a 10% aqueous sodium bicarbonate solution until CO₂ evolution ceases. Wash twice with distilled water.

    • Self-Validation Step: Test the pH of the final aqueous wash. It must be neutral (pH ~7.0) to prevent acid-catalyzed degradation during distillation.

  • Fractional Distillation: Dry the organic layer over anhydrous sodium sulfate. Transfer to a vacuum distillation apparatus. Collect the fraction boiling at approximately 115–119 °C at 3 mmHg[6]. This fraction contains the isomeric thymol mixture.

  • Crystallization (Isomer Separation): Dissolve the distillate in a minimal amount of hot petroleum ether. Cool slowly to -10 °C. vic-Thymol, having a distinct crystal lattice energy and a melting point of 69–71 °C[3][6], will selectively crystallize out of the mother liquor (which retains the lower-melting isomers).

  • Analytical Validation: Filter the crystals and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H-NMR. The absence of a proton signal at the C2 position confirms the isolation of the 2-isopropyl-3-methylphenol isomer.

Mechanism of Action: Antimicrobial and Antioxidant Dynamics

The biological utility of 3-methyl-2-propan-2-ylphenol stems from its dual action as a membrane-disrupting biocide and a modulator of cellular signaling pathways.

Disruption of Redox Homeostasis and Membrane Integrity

As a lipophilic phenol, vic-thymol partitions readily into the lipid bilayers of bacterial and fungal cell membranes. Once intercalated, the hydroxyl group acts as a deleterious redox cycler. It disrupts cellular redox homeostasis, leading to the leakage of intracellular ions (such as K⁺) and the collapse of the proton motive force, ultimately causing cell death[2]. Fungi with deficiencies in vacuolar antioxidant systems are particularly susceptible to this xenobiotic stress[2].

TRP Channel Modulation

Similar to natural thymol, synthetic isomers like 3-methyl-2-propan-2-ylphenol exhibit interactions with Transient Receptor Potential (TRP) channels, specifically TRPA1, TRPV3, and TRPM8[8]. The activation and subsequent desensitization of TRPA1 by phenolic compounds underlie their antinociceptive (pain-relieving) and immunomodulatory effects, reducing the transcription of inflammatory cytokines like IL-1β and TNF-α[8].

MOA vic 3-methyl-2-propan-2-ylphenol (Lipophilic Phenol) mem_disrupt Intercalation into Microbial Lipid Bilayer vic->mem_disrupt Hydrophobic Partitioning trp Activation of TRP Channels (TRPA1, TRPV3) vic->trp Receptor Binding redox Disruption of Redox Homeostasis & Ion Leakage (K+) mem_disrupt->redox Physical Membrane Stress death Microbial Cell Death (Bactericidal/Fungicidal Effect) redox->death immuno Downregulation of IL-1β & TNF-α (Antinociceptive/Anti-inflammatory) trp->immuno

Fig 2. Biocidal and immunomodulatory mechanisms of vic-thymol via membrane and TRP channel interaction.

Experimental Validation: Biocidal Efficacy Protocol

To quantify the antimicrobial efficacy of 3-methyl-2-propan-2-ylphenol, researchers must account for its poor aqueous solubility. The following Minimum Inhibitory Concentration (MIC) assay utilizes a microdilution method optimized for lipophilic compounds.

Protocol: Broth Microdilution MIC Assay for Lipophilic Phenols

Objective: Determine the lowest concentration of vic-thymol that completely inhibits the visible growth of Staphylococcus aureus.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 10.0 mg of pure 3-methyl-2-propan-2-ylphenol in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

    • Causality: DMSO is chosen because it thoroughly dissolves the phenol without immediately denaturing the bacterial proteins at low final assay concentrations.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 1 through 10. Add 100 µL of the working solution (diluted stock) to column 1, and perform a two-fold serial dilution up to column 10.

  • Inoculum Preparation: Adjust a fresh culture of S. aureus to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this 1:150 in MHB.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1 through 10.

  • Self-Validating Controls (Critical Step):

    • Column 11 (Growth Control): 100 µL MHB + 100 µL inoculum. (Validates organism viability).

    • Column 12 (Sterility Control): 200 µL MHB only. (Validates aseptic technique).

    • Vehicle Control (Separate Row): MHB + Inoculum + DMSO (at the highest concentration present in Column 1).

    • Causality: The vehicle control proves that any observed growth inhibition is caused by the vic-thymol, not the DMSO solvent.

  • Incubation and Readout: Incubate the plate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.

Industrial Applications

Due to its potent biological activity and favorable physicochemical profile, 3-methyl-2-propan-2-ylphenol is utilized across several advanced sectors:

  • Antimicrobial Preservatives: Used in cosmetics, topical pharmaceuticals, and quasi-drugs as a color-neutral, odor-neutral alternative to traditional biocides[1][2].

  • Agricultural Acaricides: Demonstrated efficacy in fumigant toxicity bioassays against dust mites and agricultural pests, outperforming commercial standards like benzyl benzoate[2].

  • Material Sciences: Employed as a stabilizing additive and biocide in polymer formulations and mineral construction materials to prevent microbial degradation[9].

References

  • PubChem: 3-Methyl-2-isopropylphenol | C10H14O | CID 73986. National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry: 3-Methyl-2-(1-methylethyl)phenol. American Chemical Society. Available at:[Link]

  • LookChem: Phenol, 3-methyl(1-methylethyl)-. Available at:[Link]

  • Google Patents (WO2015199202A1):Method for producing 4-isopropyl-3-methylphenol.
  • YTBIO: What Are The Benefits Of Thymol?. Available at:[Link]

  • Canadian Science Publishing: The Synthesis of Two Isomeric Thymols. Canadian Journal of Chemistry. Available at:[Link]

  • Google Patents (EP1694120B1):Utilisation dans des materiaux de construction mineraux de compositions pulverulentes polymeres redispersibles dans l'eau contenant des biocides.

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Foundational

De Novo Synthesis and Regioselective Isolation of 3-Methyl-2-isopropylphenol: A Technical Guide

Executive Summary 3-Methyl-2-isopropylphenol (often referred to as vic-thymol or 2-isopropyl-m-cresol) is a sterically hindered phenolic compound utilized as a specialized intermediate in pharmaceutical and fragrance syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-isopropylphenol (often referred to as vic-thymol or 2-isopropyl-m-cresol) is a sterically hindered phenolic compound utilized as a specialized intermediate in pharmaceutical and fragrance synthesis. Because it is a minor isomer generated during the industrial production of thymol and p-thymol, isolating it from an isomeric soup is notoriously difficult due to closely matched boiling points.

As an application scientist, approaching the synthesis of 3-methyl-2-isopropylphenol requires moving away from brute-force industrial alkylation toward highly controlled, regioselective pathways. This whitepaper deconstructs the mechanistic causality behind its synthesis, providing researchers with self-validating protocols for both de novo ring construction and targeted cross-coupling.

Mechanistic Pathways & Isomeric Causality

The Electrophilic Aromatic Substitution Challenge

The traditional industrial route to isopropyl-methylphenols involves the direct isopropylation of m-cresol (3-methylphenol) using propylene or isopropanol over a solid acid or phenoxide catalyst .

The Causality of Isomerization: The hydroxyl (-OH) group is a strong ortho/para director, while the methyl (-CH₃) group is a weaker ortho/para director. When an isopropyl carbocation attacks the m-cresol ring, it faces three primary reactive sites:

  • C6 Attack (Ortho to OH, Para to CH₃): Yields 5-methyl-2-isopropylphenol (Thymol). This is kinetically and thermodynamically favorable due to low steric hindrance.

  • C4 Attack (Para to OH, Ortho to CH₃): Yields 4-isopropyl-3-methylphenol (p-Thymol / Biosol).

  • C2 Attack (Ortho to OH, Ortho to CH₃): Yields our target, 3-methyl-2-isopropylphenol . The C2 position possesses highly elevated electron density due to the synergistic +M effect of the hydroxyl and the +I effect of the methyl group. However, it is severely sterically hindered. Consequently, vic-thymol is produced only as a minor byproduct (<10% yield).

G cluster_products Electrophilic Aromatic Substitution Products MC m-Cresol (3-Methylphenol) Reag Isopropylation (Propylene + Solid Acid) MC->Reag P1 C2 Attack (Target): 3-Methyl-2-isopropylphenol (vic-Thymol) Reag->P1 Sterically Hindered P2 C4 Attack: 4-Isopropyl-3-methylphenol (p-Thymol) Reag->P2 Para to OH P3 C6 Attack: 5-Methyl-2-isopropylphenol (Thymol) Reag->P3 Ortho to OH

Fig 1. Isomeric distribution during the direct isopropylation of m-cresol.

The De Novo Ring Construction (The Analytical Route)

To bypass the isomeric mixtures of direct alkylation, Bannard and Leitch established a definitive de novo synthesis using 3-methyl-4-carbethoxy-2-cyclohexene-1-one (Hagemann's ester) . By pre-installing the isopropyl group onto an aliphatic ring before aromatization, absolute regiocontrol is achieved.

G A Hagemann's Ester B Alkylation (Isopropyl iodide) A->B C Alkylated Intermediate B->C D Hydrolysis & Decarboxylation C->D E Cyclohexenone Intermediate D->E F Dehydrogenation (Pd/C, Mesitylene) E->F G 3-Methyl-2-isopropylphenol F->G

Fig 2. De novo synthesis workflow of vic-thymol via Hagemann's ester.

Quantitative Isomeric Data

Separating these isomers via fractional distillation is highly inefficient due to their nearly identical vapor pressures. The table below summarizes the physical properties that necessitate targeted synthesis rather than post-reaction separation .

Isomer Trivial NameIUPAC NomenclatureSubstitution SiteSteric HindranceMelting Point (°C)Boiling Point (°C)
vic-Thymol 3-Methyl-2-isopropylphenol C2 Very High 68.5 – 69.5 229
Thymol5-Methyl-2-isopropylphenolC6Low51.5232
p-Thymol4-Isopropyl-3-methylphenolC4Moderate112.0244

Self-Validating Experimental Methodologies

The following protocols are engineered to be self-validating; the physical chemistry of the workup inherently proves the success of the mechanistic step.

Protocol A: De Novo Synthesis via Hagemann's Ester

This protocol guarantees 100% regioselectivity by building the aromatic ring around the substituents .

Step 1: Alkylation

  • Action: React 0.17 mol of the sodio derivative of Hagemann's ester with 0.17 mol of isopropyl iodide in anhydrous toluene. Heat just below reflux for 12 hours.

  • Causality: Isopropyl iodide is selected over the chloride variant due to iodine's superior leaving-group ability in sterically demanding S_N2/S_N1 alkylations. Toluene provides a non-polar aprotic medium that stabilizes the transition state without solvolyzing the alkyl halide.

  • Validation: Wash with water to remove NaI salts. Fractionally distill the organic layer at 3 mm Hg. The collection of a fraction at 115–119 °C (

    
     1.4868) validates the successful isolation of the alkylated keto-ester.
    

Step 2: Hydrolysis & Decarboxylation

  • Action: Saponify the ester with aqueous base, followed by acidification and thermal decarboxylation to yield 2-isopropyl-3-methyl-2-cyclohexene-1-one.

  • Causality: The resulting

    
    -keto acid is thermally unstable. Heating drives the irreversible loss of CO₂, effectively removing the activating carbethoxy group which is no longer required.
    

Step 3: Catalytic Dehydrogenation (Aromatization)

  • Action: Reflux 5.0 g of the intermediate ketone with 1.5 g of 10% Pd/C catalyst in 20 mL of mesitylene for 2 hours.

  • Causality: Aromatization requires significant thermal energy to overcome the activation barrier of removing hydrogen from a stable cyclohexenone ring. Mesitylene (b.p. 164 °C) is chosen because it strictly caps the reaction temperature at the required thermal threshold, preventing pyrolytic degradation of the isopropyl group.

  • Self-Validation Check: Decant the supernatant and extract with 5% aqueous NaOH. Only the successfully aromatized 3-methyl-2-isopropylphenol (pKa ~10.5) will deprotonate and partition into the aqueous layer. Unreacted ketone remains in the mesitylene. Acidifying the aqueous extract precipitates the target phenol, confirming reaction success. Recrystallize from pentane (Yields crystals at m.p. 68.5–69.5 °C).

Protocol B: Directed Cross-Coupling (Modern Alternative)

To achieve industrial scalability without the isomeric soup of Friedel-Crafts alkylation, modern approaches utilize transition-metal-catalyzed cross-coupling .

Step 1: Substrate Protection

  • Action: Dissolve 2-bromo-3-methylphenol in anhydrous THF. Protect the highly acidic hydroxyl group using a methoxymethyl (MOM) ether.

  • Causality: The unprotected phenolic -OH will immediately quench the organometallic reagent (Grignard) via an acid-base reaction. Protection ensures the isopropyl metal reagent exclusively participates in transmetalation at the halogenated carbon.

Step 2: Regioselective Coupling

  • Action: Introduce isopropylmagnesium chloride in the presence of a Palladium (Pd) or Nickel (Ni) catalyst with a phosphine ligand.

  • Causality: The transition metal undergoes oxidative addition into the C2-Br bond, transmetalates with the isopropyl Grignard, and reductively eliminates to form the C-C bond precisely at the C2 position. This completely bypasses the electrophilic ortho/para directing rules.

  • Validation: Quench with saturated NH₄Cl and deprotect the MOM group using dilute HCl. The absolute absence of p-thymol or thymol peaks in GC-MS analysis validates the absolute regiocontrol of the cross-coupling method.

References

  • Leston, G. (1958). Phenol alkylation process.
  • Bannard, R. A. B., & Leitch, L. C. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. Canadian Journal of Chemistry, 34(10), 1464-1470.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73986, 3-Methyl-2-isopropylphenol.[Link]

  • Kull, T., et al. (2017). Method for producing 4-isopropyl-3-methylphenol.
Exploratory

pKa and Acidity Constants of 3-Methyl-2-propan-2-ylphenol: A Technical Guide for Drug Development

Executive Summary Understanding the acidity constant ( ) and logarithmic acid dissociation constant ( ) of phenolic compounds is a critical prerequisite for rational drug design, formulation, and environmental modeling....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acidity constant (


) and logarithmic acid dissociation constant (

) of phenolic compounds is a critical prerequisite for rational drug design, formulation, and environmental modeling. 3-Methyl-2-propan-2-ylphenol (also known by its trivial name, vic-thymol, or 2-isopropyl-3-methylphenol) presents a unique structural profile where steric hindrance and inductive effects converge to significantly alter its acidity compared to unsubstituted phenol.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative analysis of the thermodynamic causality behind the


 of 3-methyl-2-propan-2-ylphenol, alongside a self-validating experimental protocol for its precise determination.

Chemical Identity and Structural Thermodynamics

The compound 3-methyl-2-propan-2-ylphenol is heavily cataloged in chemical databases such as the and[1]. It is structurally analogous to thymol (2-isopropyl-5-methylphenol) and carvacrol, compounds frequently utilized in pharmaceutical cocrystallization to enhance the bioavailability of active pharmaceutical ingredients (APIs)[2].

The Causality of Acidity Attenuation

The


 of unsubstituted phenol is approximately 10.0. However, the introduction of alkyl substituents in 3-methyl-2-propan-2-ylphenol shifts the 

to approximately 10.60 . This reduction in acidity (elevation in

) is driven by two primary thermodynamic factors:
  • Inductive Electron Donation (+I Effect): Both the meta-methyl and ortho-propan-2-yl (isopropyl) groups are electron-donating. They push electron density into the aromatic

    
    -system. Upon deprotonation, the resulting phenoxide anion experiences increased electron-electron repulsion, thermodynamically destabilizing the conjugate base.
    
  • Steric Hindrance and Desolvation Penalty (Dominant Factor): In aqueous media, the stability of the phenoxide anion relies heavily on hydrogen bonding with surrounding water molecules. The bulky propan-2-yl group at the ortho position creates a physical barricade, severely restricting the formation of a stabilizing hydration shell around the negatively charged oxygen. This "desolvation penalty" forces the equilibrium back toward the protonated state.

G Phenol Phenol pKa ~ 10.0 Substituents Substituent Effects +I Inductive Effect Steric Hindrance Phenol->Substituents Solvation Reduced Phenoxide Solvation Substituents->Solvation Ortho-isopropyl group VicThymol 3-methyl-2-propan-2-ylphenol pKa ~ 10.6 Solvation->VicThymol Destabilizes Anion

Thermodynamic causality of pKa elevation in 3-methyl-2-propan-2-ylphenol relative to phenol.

Comparative Acidity Data

To contextualize the acidity of 3-methyl-2-propan-2-ylphenol, it is essential to compare it against structurally related monoterpenoids and phenolic anesthetics. The lipophilicity and aqueous solubility models of these compounds are highly dependent on their ionization states at physiological pH[3].

CompoundTrivial NameSubstituent PatternExperimental

(25°C)
Phenol -Unsubstituted9.95
2-Methylphenol o-Cresolortho-Methyl10.28
2-Isopropyl-5-methylphenol Thymolortho-Isopropyl, meta-Methyl10.59
3-Methyl-2-propan-2-ylphenol vic-Thymolortho-Isopropyl, meta-Methyl~10.60
2,6-Diisopropylphenol Propofoldi-ortho-Isopropyl11.10

Data Synthesis: The addition of a second bulky ortho-group (as seen in Propofol) further exacerbates the desolvation penalty, pushing the


 above 11.0.

Self-Validating Protocol for pKa Determination

Because 3-methyl-2-propan-2-ylphenol has poor aqueous solubility and is prone to oxidation at high pH, standard potentiometric titration is often insufficient. UV-Vis Spectrophotometry is the gold standard for this class of compounds, as the protonated phenol and the deprotonated phenoxide anion exhibit distinct absorption maxima (


).
Step-by-Step Methodology

Rationale for Experimental Choices:

  • Ionic Strength Control: We utilize 0.15 M KCl to lock the activity coefficients of the ions, ensuring the calculated

    
     is a true thermodynamic constant relevant to physiological conditions.
    
  • Isosbestic Point Validation: Phenols can oxidize into quinones in alkaline buffers. The presence of a sharp, singular isosbestic point acts as an internal quality control, proving that only a simple two-state acid-base equilibrium is occurring without oxidative degradation.

Protocol:

  • Stock Solution Preparation: Dissolve 10 mg of 3-methyl-2-propan-2-ylphenol in 10 mL of HPLC-grade methanol to ensure complete dissolution.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 8.0 to 12.0 in 0.2 pH increments. Adjust the ionic strength of all buffers to exactly 0.15 M using KCl.

  • Sample Equilibration: Spike 30

    
    L of the methanolic stock into 3 mL of each buffer directly in a quartz cuvette. Allow 3 minutes for thermal equilibration at 25.0 ± 0.1 °C.
    
  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm against a matched blank (buffer + 1% methanol).

  • Data Validation: Overlay the spectra. Identify the

    
     for the protonated form (typically ~275 nm) and the phenoxide form (typically ~295 nm). Verify the presence of a strict isosbestic point.
    
  • Non-Linear Regression: Plot the absorbance at the phenoxide

    
     against the pH. Fit the data to the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

G A Prepare 3-methyl-2-propan-2-ylphenol Stock Solution (Methanol/Water) C Mix Analyte with Buffers (Constant Ionic Strength: 0.15 M KCl) A->C B Prepare Buffer Solutions (pH range 8.0 to 12.0) B->C D Record UV-Vis Spectra (Scan 200-400 nm) C->D E Identify Isosbestic Point & Extract Absorbance at λ_max D->E F Non-linear Regression Analysis (Henderson-Hasselbalch Equation) E->F G Determine pKa Value (~10.6) F->G

Workflow for UV-Vis spectrophotometric determination of the pKa of 3-methyl-2-propan-2-ylphenol.

References

  • National Center for Biotechnology Information (PubChem). "3-Methyl-2-isopropylphenol | C10H14O | CID 73986". PubChem Database. URL:[Link]

  • IUPAC. "IUPAC Digitized pKa Dataset". GitHub Repository. URL:[Link]

  • S. M. et al. "Natural Antimicrobials Meet a Synthetic Antibiotic: Carvacrol/Thymol and Ciprofloxacin Cocrystals as a Promising Solid-State Route to Activity Enhancement". Crystal Growth & Design (ACS Publications). URL:[Link]

  • F. M. et al. "Octanol–Water Partition Coefficients and Aqueous Solubility Data of Monoterpenoids: Experimental, Modeling, and Environmental Distribution". Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Catalytic Alkylation of m-Cresol for the Selective Synthesis of 3-Methyl-2-propan-2-ylphenol (vic-Thymol)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The synthesis of alkylphenols via Friedel-Crafts alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The synthesis of alkylphenols via Friedel-Crafts alkylation is a cornerstone of industrial chemistry, yielding critical intermediates for pharmaceuticals, antimicrobials, and agrochemicals. While the isopropylation of m-cresol predominantly yields the thermodynamically stable 6-isopropyl-3-methylphenol (thymol)[1], isolating the sterically hindered ortho-isomer, 3-methyl-2-propan-2-ylphenol (vic-thymol) , presents a significant synthetic challenge.

This application note details a robust, solvent-free methodology to selectively synthesize and isolate vic-thymol. By leveraging microwave irradiation over a strong acid resin catalyst (CT-151 DR), the protocol exploits localized overheating to kinetically trap the vic-thymol isomer before it can undergo thermal degradation or isomerization into the thermodynamic sink, sym-thymol[2].

Mechanistic Rationale & Causality

To synthesize 3-methyl-2-propan-2-ylphenol, the isopropyl group must be directed to the 2-position of the aromatic ring, which is sterically flanked by both the hydroxyl (-OH) and methyl (-CH3) groups.

Kinetic vs. Thermodynamic Control

Under conventional thermal heating (e.g., 180 °C in a batch reactor), the alkylation of m-cresol with isopropanol (IPA) is thermodynamically driven. The reaction initially forms an O-alkylated intermediate (isopropyl-3-tolyl ether), which subsequently undergoes C-alkylation[3]. Because vic-thymol is highly sterically hindered and thermally unstable, prolonged conventional heating causes it to undergo retro-Friedel-Crafts dealkylation, rapidly isomerizing into the highly stable 5-isopropyl-3-methylphenol (sym-thymol)[4].

The Microwave "Overheating" Effect

To prevent this isomerization, the reaction must be forced under strict kinetic control. Microwave irradiation selectively excites polar molecules (such as IPA and the -OH bearing intermediates) via dipole rotation. This generates a localized "overheating effect" directly at the active acidic sites of the heterogeneous resin catalyst[2].

  • Causality of Choice: This rapid, localized energy transfer accelerates the conversion of the O-alkylated ether into C-alkylated isomers (including vic-thymol) in a fraction of the time required by conventional heating (30 minutes vs. 4 hours). Because the bulk reaction time is drastically reduced, the kinetically formed vic-thymol is trapped and preserved before bulk thermal isomerization can occur[5].

Reaction Pathway Visualization

ReactionPathway A m-Cresol + Isopropanol (Reactants) B Isopropyl-3-tolyl ether (O-Alkylated Intermediate) A->B Acid Catalyst (Fast) C vic-Thymol (3-Methyl-2-propan-2-ylphenol) [Kinetic Product] B->C Microwave Irradiation (Kinetic Trapping) D Thymol & p-Thymol [Major C-Alkylated Products] B->D C-Alkylation (Ortho/Para to OH) E sym-Thymol [Thermodynamic Sink] C->E Conventional Heating (Thermal Decomposition) D->E Prolonged Heating (Isomerization)

Reaction pathway of m-cresol isopropylation highlighting kinetic trapping of vic-thymol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure that kinetic trapping is achieved and thermodynamic drift is avoided.

Materials & Equipment
  • Reagents: m-Cresol (≥99%, dried over 4Å molecular sieves), Isopropanol (anhydrous).

  • Catalyst: CT-151 DR Strong Acid Resin (or equivalent Nafion NR-50).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature feedback; GC-FID for IPC analysis.

Step-by-Step Methodology

Phase 1: System Suitability & Preparation

  • Catalyst Pre-conditioning: Dry the CT-151 DR resin under vacuum at 80 °C for 12 hours to remove ambient moisture, which can poison the Lewis/Brønsted acid sites and promote unwanted ether hydrolysis.

  • Blank Validation: Run a control reaction containing only m-cresol and IPA under microwave conditions (300 W, 453 K, 30 min) without the catalyst. GC-FID must show 0% conversion to validate that the reactor walls are not contributing to background catalysis.

Phase 2: Microwave-Assisted Alkylation

  • Reactant Loading: In a 10 mL microwave-safe quartz vessel, add m-cresol and IPA in a 5:1 molar ratio .

    • Causality: A high excess of m-cresol is critical. It acts as the solvent, minimizes the formation of di-alkylated byproducts (e.g., 2,4-diisopropyl-3-methylphenol), and dilutes the water generated in situ during the dehydration of IPA, preserving catalyst acidity[6].

  • Catalyst Addition: Add the dried CT-151 DR resin at a loading of 0.05 g/cm³ relative to the total reaction volume.

  • Irradiation: Seal the vessel and apply microwave irradiation at 300 W, ramping to a target temperature of 453 K (180 °C). Hold for exactly 30 minutes.

Phase 3: In-Process Control (IPC) & Quenching

  • Kinetic Sampling (IPC-1): At the 30-minute mark, auto-cool the vessel to 25 °C using compressed air. Extract a 50 µL aliquot, dilute in methanol, and analyze via GC-FID.

  • Self-Validation Thresholds:

    • O-Alkylated Ether: Must be < 2%. (Higher values indicate incomplete C-alkylation).

    • sym-Thymol: Must be < 1%. (Higher values indicate thermodynamic drift; the reaction was heated too long or the temperature overshot).

    • If the ether is > 2%, irradiate for an additional 10 minutes, but monitor strictly to prevent sym-thymol formation.

Phase 4: Isolation & Purification

  • Filtration: Filter the crude mixture through a PTFE membrane (0.45 µm) to recover the heterogeneous resin catalyst (which can be washed with methanol and regenerated).

  • Fractional Distillation: Remove the unreacted excess m-cresol under reduced pressure (e.g., 5 mbar at 80–90 °C).

  • Chromatographic Resolution: The resulting residue contains thymol, p-thymol, and vic-thymol. Isolate the target 3-methyl-2-propan-2-ylphenol via preparative HPLC (C18 column, Acetonitrile/Water gradient) or careful silica gel column chromatography.

Quantitative Data & Yield Analysis

The table below summarizes the critical divergence in product distribution between conventional thermal heating and microwave irradiation, validating the necessity of the microwave overheating effect for isolating vic-thymol[4],[5].

Heating ModeCatalyst Loading (g/cm³)Reaction Time (min)Conversion (%)vic-Thymol Selectivity (%)sym-Thymol Selectivity (%)Major Product
Conventional (453 K) 0.05240> 90< 1.0 25.2Thymol (55%)
Microwave (300 W) 0.0530> 908.5 0.0Thymol (60%)
Microwave (300 W) 0.0560> 956.2 4.1Thymol (65%)

Data Interpretation: Under conventional heating, vic-thymol is almost entirely absent due to thermal decomposition into sym-thymol. Microwave irradiation at 30 minutes successfully traps vic-thymol at an 8.5% selectivity profile while completely suppressing the formation of the thermodynamic sink (sym-thymol)[5].

References

  • Semantic Scholar (Arkivoc, 2017)
  • Reaction scheme of m-cresol isopropylation ResearchGate URL
  • PubChem (National Institutes of Health)
  • ResearchGate (Applied Catalysis A: General, 2001)

Sources

Application

Application Note: Isolation and Purification of 3-Methyl-2-isopropylphenol (vic-Thymol) from Alkylation Reaction Mixtures

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Application Focus: Downstream Processing, Isomeric Resolution, and High-Purity Phenolic Extraction Introduction & Mechanistic Context T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Application Focus: Downstream Processing, Isomeric Resolution, and High-Purity Phenolic Extraction

Introduction & Mechanistic Context

The synthesis of thymol via the Friedel-Crafts alkylation of m-cresol with propylene predominantly yields 5-methyl-2-isopropylphenol (thymol) as the major thermodynamic product. However, competitive electrophilic aromatic substitution at the sterically hindered 2-position of the m-cresol ring generates a critical isomer: 3-methyl-2-isopropylphenol (3M2P) , also known as vic-thymol[1].

Isolating pure 3M2P from this crude propylation mixture is notoriously difficult. The boiling point of 3M2P (229 °C) and thymol (232 °C) are nearly identical[2]. Standard industrial rectification cannot achieve baseline separation of these isomers without employing massive reflux ratios that inevitably cause thermal degradation and yield loss[1],[3].

To overcome this bottleneck, this application note details a multimodal, self-validating purification protocol. By sequentially leveraging vacuum distillation (for bulk enrichment), preparative reverse-phase chromatography (for isomeric resolution), and cooling crystallization (for final polishing), researchers can isolate 3M2P to >99% purity.

Physicochemical Profiling

Understanding the subtle physicochemical differences between the reaction components is the foundation of this orthogonal separation strategy.

Table 1: Physicochemical Profiling of Propylation Mixture Components
CompoundIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Melting Point (°C)LogP
m-Cresol 3-Methylphenol108.14202.011.01.96
Thymol 5-Methyl-2-isopropylphenol150.22232.051.53.30
3M2P 3-Methyl-2-isopropylphenol150.22229.069.03.10
Di-alkylated 2,6-Diisopropyl-3-methylphenol192.30> 250.0Varies> 4.0

Note: The narrow 3 °C boiling point differential between Thymol and 3M2P[2] dictates that distillation can only be used to remove unreacted starting materials and heavy tars, necessitating chromatography for the isomeric split.

Workflow Visualization

IsolationWorkflow Mix Crude Reaction Mixture (m-Cresol, Thymol, 3M2P, Heavies) Dist Vacuum Fractional Distillation (10 mmHg, 110-115 °C Heart Cut) Mix->Dist Light Light Fraction (Unreacted m-Cresol) Dist->Light Forecut Heavy Heavy Fraction (Di-alkylated Tars) Dist->Heavy Pot Residue Heart Heart Cut (Thymol + 3M2P Isomers) Dist->Heart Main Isomers HPLC Preparative HPLC (C18, Isocratic MeOH/H2O) Heart->HPLC Thymol Thymol Fraction (Early Eluting) HPLC->Thymol Less Hindered M2P_Frac 3M2P Fraction (Late Eluting) HPLC->M2P_Frac More Hindered Cryst Cooling Crystallization (Hexane, 4 °C) M2P_Frac->Cryst Solvent Exchange Pure Pure 3-methyl-2-isopropylphenol (>99% Purity) Cryst->Pure Filtration

Figure 1: Multimodal isolation workflow for 3-methyl-2-isopropylphenol from crude mixtures.

Step-by-Step Experimental Protocol

Phase 1: Vacuum Fractional Distillation (Bulk Enrichment)

Causality: Phenolic compounds are highly susceptible to thermal oxidation and polymerization at temperatures exceeding 200 °C. Applying a deep vacuum (10 mmHg) lowers the boiling point of the target isomers to ~110–115 °C, preserving molecular integrity while effectively stripping away unreacted m-cresol and heavy poly-alkylated tars.

  • Setup: Equip a 2 L round-bottom flask with a 30 cm vacuum-jacketed Vigreux column, a short-path distillation head, a multi-port fraction collector, and a high-vacuum pump protected by a liquid nitrogen cold trap.

  • Charge: Load 1.0 kg of the crude propylation reaction mixture into the flask. Add PTFE boiling chips to prevent bumping.

  • Equilibration: Apply a steady vacuum of 10 mmHg. Gradually heat the heating mantle.

  • Forecut Collection: Collect the light fraction (predominantly unreacted m-cresol) at a vapor temperature of 85–90 °C.

  • Heart Cut Collection: Increase the mantle temperature. Collect the main mono-alkylated fraction (Thymol + 3M2P) at a vapor temperature of 110–115 °C.

  • Termination: Cease heating when the vapor temperature drops or the pot temperature exceeds 160 °C, leaving the di-alkylated tars in the residue.

  • Self-Validation Checkpoint: Analyze the heart cut via Gas Chromatography-Flame Ionization Detection (GC-FID). The chromatogram should show >95% combined purity of Thymol and 3M2P, with <1% m-cresol.

Phase 2: Preparative HPLC (Isomeric Resolution)

Causality: Because the boiling points of thymol and 3M2P differ by only ~3 °C, distillation is insufficient[1]. Reverse-phase chromatography exploits subtle steric differences. In 3M2P, the hydroxyl group is sterically hindered (flanked by vicinal methyl and isopropyl groups). This crowding disrupts hydrogen bonding with the aqueous mobile phase, increasing the molecule's relative affinity for the hydrophobic C18 stationary phase. Consequently, 3M2P elutes after the less-hindered thymol.

  • Sample Preparation: Dissolve 5.0 g of the distilled heart cut in 20 mL of the mobile phase (60:40 Methanol:Water v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Use a Preparative C18 column (50 mm ID × 250 mm length, 10 µm particle size). Equilibrate with 60:40 Methanol:Water at a flow rate of 50 mL/min.

  • Injection & Elution: Inject the sample. Run an isocratic elution. Monitor the UV absorbance at 274 nm.

  • Fractionation:

    • Collect the early-eluting major peak (Thymol).

    • Collect the late-eluting minor peak (3M2P).

  • Self-Validation Checkpoint: Perform analytical HPLC-UV on the collected 3M2P fractions. Pool only the fractions demonstrating >95% isomeric purity.

Phase 3: Solvent Extraction & Cooling Crystallization (Final Polishing)

Causality: 3M2P is a solid at room temperature with a melting point of 69 °C[2], which is significantly higher than that of thymol (51.5 °C). By extracting the compound into a non-polar solvent (hexane) and utilizing cooling crystallization, the highly symmetrical 3M2P lattice efficiently packs into crystals, selectively rejecting any trace residual thymol into the mother liquor.

  • Solvent Removal: Transfer the pooled 3M2P HPLC fractions to a rotary evaporator. Remove the methanol under reduced pressure at 40 °C, leaving an aqueous suspension.

  • Extraction: Transfer the aqueous layer to a separatory funnel. Extract with hexane (3 × 100 mL).

  • Drying: Combine the hexane layers and dry over anhydrous sodium sulfate (

    
    ). Filter out the drying agent.
    
  • Concentration: Concentrate the hexane solution on the rotary evaporator until it reaches saturation (approx. 30-50 mL remaining).

  • Crystallization: Transfer the saturated solution to a jacketed crystallization vessel. Cool the solution slowly at a rate of 0.5 °C/min down to 4 °C. Allow it to age for 4 hours to maximize crystal growth.

  • Filtration: Recover the solid crystals using a Büchner funnel under vacuum. Wash the filter cake with 10 mL of ice-cold hexane to remove surface impurities. Dry in a vacuum oven at 30 °C overnight.

  • Self-Validation Checkpoint: Confirm final purity via Differential Scanning Calorimetry (DSC) to verify a sharp melting endotherm at 69 °C, and quantitative NMR (qNMR) to confirm >99.0% structural purity.

References

1.[1] Title: Synthetic method for thymol (CN106008169A) | Source: Google Patents | URL: 2.[3] Title: Process for preparing thymol (US4086283A) | Source: Google Patents | URL: 3.[2] Title: 3-Methyl-2-isopropylphenol | C10H14O | CID 73986 | Source: PubChem | URL:

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3-Methyl-2-propan-2-ylphenol

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals. As a Senior Application Scientist, I approach chromatographic method development not as a series of trial-and-error adj...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I approach chromatographic method development not as a series of trial-and-error adjustments, but as a predictable manipulation of physicochemical properties. This application note outlines a fully self-validating, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-methyl-2-propan-2-ylphenol.

Analyte Profiling & Chromatographic Challenges

3-Methyl-2-propan-2-ylphenol (systematic IUPAC name), commonly referred to in the industry as 2-isopropyl-3-methylphenol or vic-thymol, is a sterically hindered alkylphenol utilized in antimicrobial formulations, agricultural chemistry, and as a synthetic intermediate (1)[1].

Understanding its molecular behavior is the first step in engineering a reliable method:

  • Molecular Weight: 150.22 g/mol (2)[2].

  • Hydrophobicity (LogP ~3.1): The presence of the bulky isopropyl group and the methyl group creates a highly lipophilic molecule, dictating strong retention on reversed-phase stationary phases.

  • Acidity (pKa ~10.5): The phenolic hydroxyl group is weakly acidic. While it remains un-ionized at neutral pH, alkylphenols are notorious for exhibiting severe peak tailing due to secondary cation-exchange interactions with unreacted, acidic silanols on silica-based columns.

HPLC_Method_Dev A 1. Analyte Profiling LogP ~3.1, pKa ~10.5 B 2. Column Selection End-capped C18 (e.g., Poroshell) A->B C 3. Mobile Phase Optimization Water/ACN + 0.1% Formic Acid B->C D 4. Detector Selection UV (275 nm) or FLD (Ex275/Em310) C->D E 5. Method Validation System Suitability & ICH Q2 D->E

Logical workflow for the HPLC method development of 3-methyl-2-propan-2-ylphenol.

Method Development Rationale: The Causality of Choices

Stationary Phase Selection

To counteract the inherent peak tailing of alkylphenols, we select a high-purity, extensively end-capped C18 column (e.g., a superficially porous 4 µm particle column). The end-capping neutralizes residual silanols, ensuring that separation is driven purely by hydrophobic partitioning rather than unpredictable secondary interactions (3)[3].

Mobile Phase Chemistry
  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides a lower system backpressure and superior elution strength for sterically hindered aromatics, yielding sharper peak shapes (4)[4].

  • Aqueous Modifier: Adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases is a critical self-validating step. The low pH (~2.7) suppresses the ionization of any exposed column silanols, resulting in a perfectly symmetrical peak and a level baseline during gradient elution (3)[3].

Detector Optimization

Phenolic rings exhibit strong UV absorbance and natural fluorescence. While a Diode Array Detector (DAD) set to 275 nm is sufficient for pure formulations, a Fluorescence Detector (FLD) is mandated for complex biological or environmental matrices to bypass non-fluorescent interferences (4)[4].

Experimental Protocols

Sample Extraction and Cleanup (SPE)

Because alkylphenols can co-elute with matrix lipids or surfactants, Solid Phase Extraction (SPE) is employed to isolate the analyte and prevent column fouling (5)[5].

SPE_Protocol S1 1. Cartridge Conditioning 5 mL Methanol, then 5 mL Water S2 2. Sample Loading Apply Aqueous Sample Extract S1->S2 S3 3. Interference Washing 5 mL 5% Methanol in Water S2->S3 S4 4. Analyte Elution 2 mL 100% Acetonitrile S3->S4 S5 5. Reconstitution Evaporate & Add Mobile Phase S4->S5

Step-by-step Solid Phase Extraction (SPE) protocol for sample cleanup prior to HPLC analysis.

Chromatographic Method Parameters
ParameterSpecification
Column End-capped C18, 4.6 × 100 mm, 4 µm (e.g., Poroshell 120 EC-C18)
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV/DAD at 275 nm (Optional FLD: Ex 275 nm / Em 310 nm)
Gradient Elution Program

While isocratic elution might suffice for pure standards, a gradient method is engineered here to actively wash strongly retained lipophilic matrix components from the column, preventing ghost peaks in subsequent runs.

Time (min)%A (Water + 0.1% FA)%B (Acetonitrile + 0.1% FA)Flow Profile Rationale
0.06040Initial conditions; focuses analyte at the column head.
8.01090Linear ramp; elutes the target analyte (~6.5 min).
10.01090Isocratic hold; flushes highly lipophilic matrix components.
10.16040Step return to initial conditions.
15.06040Column re-equilibration (approx. 5 column volumes).

System Suitability and Self-Validating Criteria

A robust method must prove its own validity before every analytical run. According to ICH Q2(R1) guidelines, the following System Suitability Test (SST) parameters must be met using a 50 µg/mL reference standard injection.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (Rt) ~6.5 min (± 0.2 min)Confirms consistent hydrophobic partitioning and mobile phase composition.
Tailing Factor (Tf) ≤ 1.2Validates the effective suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 10,000Ensures optimal column packing integrity and minimal band broadening.
Area %RSD (n=5) ≤ 2.0%Proves the mechanical precision of the autosampler and detector stability.

References

  • BenchChem: Application Note: Quantification of 4-Undecylphenol using High-Performance Liquid Chromatography (HPLC).
  • PubChem: 3-Methyl-2-isopropylphenol | C10H14O | CID 73986.
  • Guidechem: 4-isopropyl-3-methylphenol 3228-02-2.
  • Thermo Fisher Scientific: Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
  • Agilent Technologies: Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns.

Sources

Application

Application Note: Advanced Solvent Extraction and Purification Protocols for 3-Methyl-2-propan-2-ylphenol

Introduction & Chemical Context 3-Methyl-2-propan-2-ylphenol (CAS RN: 3228-01-1), frequently referred to as vic-thymol, 2-isopropyl-3-methylphenol, or 2-isopropyl-m-cresol, is a highly valued monoterpenoid phenol[1]. Kno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Methyl-2-propan-2-ylphenol (CAS RN: 3228-01-1), frequently referred to as vic-thymol, 2-isopropyl-3-methylphenol, or 2-isopropyl-m-cresol, is a highly valued monoterpenoid phenol[1]. Known for its potent antimicrobial, anti-inflammatory, and antioxidant bioactivities, this compound serves as a critical intermediate in pharmaceutical synthesis and a functional ingredient in agrochemical and cosmetic formulations[2][3]. Because crude synthetic pathways (e.g., Friedel-Crafts alkylation of m-cresol) or botanical extractions yield complex mixtures containing unreacted precursors and non-polar byproducts, rigorous purification is paramount for downstream drug development[3][4].

Mechanistic Principles of Extraction

The purification of 3-methyl-2-propan-2-ylphenol relies heavily on the weakly acidic nature of its phenolic hydroxyl group (pKa ~ 10.5).

  • Alkaline Deprotonation (Liquid-Liquid Extraction): Classical purification employs an acid-base liquid-liquid extraction (LLE) workflow. By introducing a strong aqueous base like sodium hydroxide (NaOH), the lipophilic phenol is deprotonated and converted into a highly water-soluble sodium phenoxide salt[5][6]. Non-polar impurities fail to ionize and remain trapped in the organic phase, allowing for complete phase separation[5].

  • Acidification and Recovery: The isolated aqueous phase is subsequently treated with a strong acid (e.g., HCl) to drop the pH below 3. This reprotonates the phenoxide, regenerating the neutral 3-methyl-2-propan-2-ylphenol, which can then be back-extracted into a fresh organic solvent[6][7].

  • Advanced Green Solvents: For direct extraction from botanical matrices, Pressurized Liquid Extraction (PLE) is increasingly utilized. Green solvents such as D-limonene, ethyl lactate, and ethanol have demonstrated exceptional extraction efficiencies for thymol isomers, often matching or exceeding traditional volatile organic compounds (VOCs) due to their optimized polarity profiles[4][8].

Quantitative Data: Solvent Systems & Extraction Metrics

The following table summarizes the comparative performance of various solvent systems used in the extraction and purification of alkylphenols like 3-methyl-2-propan-2-ylphenol.

Extraction MethodologySolvent SystemTarget Phase / StateExtraction Efficiency (%)Environmental / Safety Profile
Acid-Base LLE Toluene / 1M NaOHAqueous (Phenoxide)> 95.0%Moderate (VOC, Flammable)[5][9]
Acid-Base LLE Hexane / 1M NaOHAqueous (Phenoxide)90.0 - 94.0%Low (Neurotoxic VOC)[6]
PLE (Botanical) D-LimoneneOrganic (Neutral)85.0 - 90.0%Green (GRAS, Biodegradable)[4][8]
PLE (Botanical) Ethyl LactateOrganic (Neutral)> 90.0%Green (GRAS, High Solvency)[4][8]
PLE (Botanical) EthanolOrganic (Neutral)~ 90.0%Green (GRAS, Renewable)[4][8]

Self-Validating Experimental Protocol

This protocol outlines a scalable acid-base liquid-liquid extraction designed to isolate 3-methyl-2-propan-2-ylphenol from a crude synthetic mixture.

Phase 1: Initial Solubilization and Alkaline Extraction
  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Toluene) at a ratio of 10 mL solvent per gram of crude.

    • Causality: Toluene selectively dissolves the neutral phenol and non-polar organic impurities while leaving highly polar matrix components behind[5][9].

  • Alkaline Addition: Transfer the solution to a separatory funnel. Add an equal volume of 1M NaOH (aq).

    • Causality: The strong base deprotonates the phenol, converting it into a water-soluble sodium phenoxide salt[6].

  • Phase Separation: Stopper and invert the funnel gently, venting frequently to release pressure. Allow the layers to separate completely.

    • Self-Validation: The lower aqueous layer contains the target phenoxide; the upper toluene layer contains neutral impurities. Perform Thin-Layer Chromatography (TLC) on the upper organic layer to confirm the total absence of the target phenol before discarding it.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the alkaline extraction of the organic layer twice more with fresh 1M NaOH to ensure quantitative recovery.

Phase 2: Acidification and Back-Extraction
  • Acidification: Place the combined aqueous alkaline extracts in an ice bath. Slowly add 2M HCl dropwise under continuous magnetic stirring until the pH is strictly < 3.

    • Causality: The acid reprotonates the phenoxide back into the neutral, lipophilic 3-methyl-2-propan-2-ylphenol[6][7].

    • Self-Validation: The clear aqueous solution will rapidly turn cloudy/milky as the neutral phenol precipitates out of the aqueous phase. Verify the pH using universal indicator paper.

  • Back-Extraction: Transfer the acidic aqueous suspension back to a clean separatory funnel. Extract three times with fresh organic solvent (e.g., Ethyl Acetate).

    • Causality: The neutral phenol partitions back into the organic phase, leaving water-soluble salts (NaCl) safely in the aqueous waste[6].

  • Washing: Wash the combined organic extracts with saturated NaCl (brine).

    • Causality: Brine increases the ionic strength of the aqueous phase, reducing the solubility of water in the organic phase (salting out) and breaking any micro-emulsions that formed during vigorous shaking.

Phase 3: Isolation
  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the spent drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield purified 3-methyl-2-propan-2-ylphenol.

    • Self-Validation: Weigh the receiving flask repeatedly until a constant mass is achieved, ensuring complete solvent removal. Final purity should be verified via GC-MS or HPLC.

Workflow Visualization

G Start Crude Mixture (Phenol + Impurities) OrgSolv Dissolve in Toluene Start->OrgSolv BaseExt Add 1M NaOH (aq) OrgSolv->BaseExt Aqueous1 Aqueous Phase (Sodium Phenoxide) BaseExt->Aqueous1 Bottom Layer Organic1 Organic Phase (Neutral Impurities) BaseExt->Organic1 Top Layer (Discard) Acidify Acidify with 2M HCl (pH < 3) Aqueous1->Acidify BackExt Extract with Ethyl Acetate Acidify->BackExt Aqueous2 Aqueous Phase (NaCl waste) BackExt->Aqueous2 Bottom Layer (Discard) Organic2 Organic Phase (Purified Phenol) BackExt->Organic2 Top Layer Dry Dry over Na2SO4 & Evaporate Solvent Organic2->Dry Pure Pure 3-methyl-2-propan-2-ylphenol Dry->Pure

Workflow of acid-base liquid-liquid extraction for 3-methyl-2-propan-2-ylphenol purification.

References

1.[1] Phenol, 3-methyl(1-methylethyl) - LookChem. 2.[2] 3-Methyl-2-(1-methylethyl)phenol - CAS Common Chemistry. 3.[5] Outline a liquid-liquid extraction protocol to separate phenol from naphthalene - Brainly. 4.[6] Solvent Extraction of Phenol Explained | PDF - Scribd. 5.[4] Extraction of thymol from different varieties of thyme plants using green solvents - ResearchGate. 6.[3] Thymol bioactivity: A review focusing on practical applications - Arab Journal of Chemistry. 7.[7] Method of removing phenol from waste water (US3963610A) - Google Patents. 8.[8] Extraction of thymol from different varieties of thyme plants using green solvents - SciSpace. 9.[9] Extraction of Phenol by Toluene in the Presence of Sodium Hydroxide - ResearchGate.

Sources

Method

Application Note: High-Resolution Gas Chromatography for the Isomeric Profiling of 3-Methyl-2-isopropylphenol

Executive Summary 3-Methyl-2-isopropylphenol (also known as vic-thymol) is a critical phenolic compound frequently encountered as a positional isomer during the synthesis of high-value antimicrobial agents like thymol an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-isopropylphenol (also known as vic-thymol) is a critical phenolic compound frequently encountered as a positional isomer during the synthesis of high-value antimicrobial agents like thymol and 4-isopropyl-3-methylphenol (o-cymen-5-ol or IPMP). Because of its structural similarity to these target compounds, quantifying the exact isomeric purity of a batch is a strict regulatory requirement in drug development and cosmetic formulation.

This application note details an optimized, self-validating Gas Chromatography (GC) methodology—compatible with both Flame Ionization Detection (FID) and Mass Spectrometry (MS)—specifically engineered to resolve 3-methyl-2-isopropylphenol from its close structural isomers and di-alkylated byproducts.

Mechanistic Insights: The Causality of GC Parameters

As a Senior Application Scientist, developing a robust GC method requires moving beyond generic parameters to understand the physical chemistry occurring within the column.

Stationary Phase Selection & Isomeric Resolution

The boiling point of 3-methyl-2-isopropylphenol is extremely close to that of thymol, making separation by standard rectification or fast GC temperature ramping highly difficult, as documented in 1[1]. To achieve baseline resolution, a low-polarity 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., HP-5 or DB-5) is frequently employed to resolve 2-isopropyl-3-methylphenol from its di-alkylated byproducts, as demonstrated in2[2]. Because separation on an HP-5 column relies predominantly on boiling point rather than dipole interactions, a deliberately shallow temperature ramp (3 °C/min) through the critical elution zone (120 °C – 150 °C) is mandatory to exploit minor steric differences between the isomers.

Mitigating Active Site Interactions

Phenolic compounds are highly prone to peak tailing due to secondary hydrogen-bonding interactions between their polar hydroxyl (-OH) groups and active silanol (-Si-OH) sites within the GC inlet or column, leading to asymmetrical peaks, a phenomenon well-documented in 3[3]. Causality-Driven Solution : To prevent this, the protocol mandates the use of an ultra-inert, deactivated split liner without glass wool. If glass wool must be used to catch non-volatile matrix debris, it must be rigorously deactivated. Furthermore, operating the inlet at a high split ratio (50:1) prevents column overloading, which would otherwise cause peak fronting and destroy the delicate resolution between 3-methyl-2-isopropylphenol and thymol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper. If the system fails the SST, no unknown samples may be analyzed.

Step 1: Reagent and Sample Preparation
  • Solvent Selection : Use GC-grade Toluene or Hexane. Avoid protic solvents (like methanol) which can cause solvent-peak tailing and degrade the stationary phase over time.

  • Sample Dilution : Accurately weigh 10.0 mg of the analyte mixture and dissolve it in 10.0 mL of the selected solvent to achieve a 1 mg/mL concentration.

  • Internal Standard (IS) Addition : Add 2-Octanol to the volumetric flask to achieve a final IS concentration of 0.1 mg/mL. The IS corrects for minor injection volume variations.

  • Filtration : Pass the final solution through a 0.22 µm PTFE syringe filter directly into a 2 mL deactivated glass autosampler vial.

Step 2: System Suitability Test (SST) Execution

Before running the analytical sequence, inject a known calibration standard containing equal parts m-cresol, 3-methyl-2-isopropylphenol, thymol, and 4-isopropyl-3-methylphenol.

  • Validation Criteria 1 (Resolution) : The chromatographic resolution (

    
    ) between 3-methyl-2-isopropylphenol and thymol must be 
    
    
    
    (baseline separation).
  • Validation Criteria 2 (Peak Symmetry) : The tailing factor (

    
    ) for the 3-methyl-2-isopropylphenol peak must be 
    
    
    
    . If
    
    
    , perform inlet maintenance (replace the liner and trim the first 10 cm of the analytical column) before proceeding.
Step 3: Analytical Sequence
  • Inject a blank (Toluene + IS) to confirm no carryover.

  • Inject the SST standard to validate system performance.

  • Inject unknown samples in triplicate.

  • Conclude the sequence with a high-temperature bake-out (250 °C for 10 minutes) to clear any late-eluting di-alkylated or poly-alkylated heavy byproducts.

Quantitative Data & Parameter Tables

Table 1: Optimized GC-FID/MS Instrument Parameters

ParameterSpecificationCausality / Scientific Rationale
Analytical Column HP-5 or DB-5 (30 m × 0.32 mm × 0.25 µm)Low polarity provides robust, reproducible separation of alkylated phenols when combined with a shallow thermal gradient.
Carrier Gas Helium, 1.5 mL/min (Constant Flow)Maintains optimal theoretical plates (

) across the entire temperature program, preventing band broadening of late eluters.
Inlet Conditions 250 °C, Split 50:1Ensures rapid, flash volatilization; the high split ratio prevents column overload and mitigates peak fronting.
Oven Temperature Program 100 °C (hold 2 min) → ramp 3 °C/min to 160 °C → ramp 20 °C/min to 250 °C (hold 5 min)The shallow 3 °C/min ramp is the critical mechanism for resolving 3-methyl-2-isopropylphenol from thymol.
Detector (FID) 280 °C (H₂: 40 mL/min, Air: 400 mL/min)High detector temperature prevents the condensation of heavy, late-eluting di-isopropylated byproducts.
Detector (MS) Transfer line: 280 °C, Source: 230 °CScan mode (

50–250) allows for precise structural confirmation of the isomers (Molecular Ion

= 150).

Table 2: Expected Elution Order and Relative Retention Characteristics

CompoundStructural ClassificationRelative Retention Time (Approx.)
m-CresolStarting Material0.65
3-Methyl-2-isopropylphenol Target Isomer (vic-thymol) 0.98
ThymolPrimary Isomer1.00 (Reference Peak)
4-Isopropyl-3-methylphenolPrimary Isomer (IPMP)1.05
Di-isopropylated cresolsOver-alkylated Byproducts> 1.30

Visual Workflow

GC_Workflow N1 Sample Preparation (1 mg/mL in Toluene) N2 Internal Standard (2-Octanol Addition) N1->N2 N3 System Suitability Test (Self-Validation: Rs >= 1.5) N2->N3 N4 Sample Injection (250°C, 50:1 Split) N3->N4 N5 Capillary GC Separation (HP-5 / DB-WAX) N4->N5 N6 Detection (FID / MS) & Data Acquisition N5->N6 N7 Isomeric Profiling & Quantification N6->N7

GC workflow for the preparation, validation, and analysis of 3-methyl-2-isopropylphenol.

References

  • Synthetic method for thymol (CN106008169A). Google Patents.
  • Acidity and porosity properties of zeolites affect their catalytic performance in thymol synthesis. Microporous and Mesoporous Materials / ResearchGate.
  • o-Cymen-5-ol | 3228-02-2 (Troubleshooting Guide: Resolving Peak Tailing). Benchchem.

Sources

Application

Application Note &amp; Protocols: High-Purity Crystallization of 3-Methyl-2-propan-2-ylphenol

Abstract: This document provides a comprehensive guide to the crystallization of 3-methyl-2-propan-2-ylphenol (also known as 3-methyl-2-tert-butylphenol), a key intermediate in the synthesis of pharmaceuticals and specia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the crystallization of 3-methyl-2-propan-2-ylphenol (also known as 3-methyl-2-tert-butylphenol), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Achieving high purity is critical for downstream applications, and crystallization is a paramount technique for this purpose. This guide details three primary crystallization methodologies: Melt Crystallization, Cooling Crystallization, and Antisolvent Crystallization. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the rationale behind experimental choices to empower researchers in developing robust and efficient purification processes.

Introduction and Physicochemical Profile

3-Methyl-2-propan-2-ylphenol is an alkylated phenol whose isomeric purity is crucial for its performance and in meeting regulatory standards in drug development. The presence of closely related isomers from synthesis, such as other tert-butylated m-cresol variants, often complicates purification by standard methods like distillation due to similar boiling points.[1] Crystallization, a thermodynamic separation process, exploits differences in melting points and solubilities to achieve exceptional levels of purity.

A foundational understanding of the compound's physical properties is essential for designing an effective crystallization strategy.

Table 1: Physicochemical Properties of 3-Methyl-2-propan-2-ylphenol and Related Isomers

Property3-Methyl-2-propan-2-ylphenol3-tert-Butylphenol2-tert-Butyl-4-methylphenol
Molecular Formula C₁₁H₁₆O[2]C₁₀H₁₄O[3]C₁₁H₁₆O
Molecular Weight 164.24 g/mol [2]150.22 g/mol [4]164.24 g/mol
Melting Point 23 °C[5]42.3 °C[3]50-52 °C
Boiling Point 121-122 °C @ 15 Torr[5]240 °C @ 760 mm Hg[3]244 °C
Appearance Data not available, likely solid or low-melting solidSolid[4]Crystals
XLogP3 3.6[2]3.3[3]-

The relatively low melting point of the target compound makes it an excellent candidate for melt crystallization. Its non-polar nature, indicated by the high XLogP3 value, suggests solubility in organic solvents and poor solubility in water, which is key information for designing cooling and antisolvent crystallization protocols.

Fundamentals of Crystallization

Crystallization is a phase-change process where a solute transitions from a liquid solution (or melt) to a highly ordered solid crystalline state. This process is driven by supersaturation , a non-equilibrium state where the solute concentration exceeds its saturation solubility at a given temperature. Supersaturation can be achieved by:

  • Cooling: Reducing the temperature of a solution, thereby lowering the solute's solubility.

  • Solvent Evaporation: Increasing the solute concentration by removing the solvent.

  • Antisolvent Addition: Introducing a second solvent (antisolvent) in which the solute is poorly soluble.[6]

  • Melting and Cooling: For purification from a molten state without any solvent.[7]

The process occurs in two main stages: nucleation (the formation of initial, stable crystalline nuclei) and crystal growth (the subsequent growth of these nuclei). The kinetics of these stages are critical in determining the final crystal size distribution, morphology, and, most importantly, purity. Slow, controlled crystal growth is paramount for achieving high purity, as it allows for the selective incorporation of the desired molecules into the crystal lattice while excluding impurities.[8]

Method 1: Melt Crystallization

Melt crystallization is a highly effective, solvent-free technique for purifying compounds, especially for separating close-boiling isomers or heat-sensitive materials.[1][9] The method leverages differences in the melting points of the components in a mixture.[10] For alkylated phenols, it is a preferred industrial method.[11][12]

Principle of Operation

The crude 3-methyl-2-propan-2-ylphenol is first melted. The molten mixture is then cooled in a controlled manner to a temperature slightly below the melting point of the pure compound. The target compound, having the higher melting point among the isomers, will preferentially crystallize, leaving impurities concentrated in the remaining liquid (mother liquor). A subsequent "sweating" step, where the temperature is slightly raised, melts any occluded impurities on the crystal surface, further enhancing purity.[10][12]

Experimental Protocol
  • Preparation: Place the crude solid 3-methyl-2-propan-2-ylphenol (e.g., 50 g) into a jacketed glass crystallizer equipped with a stirrer and a temperature controller.

  • Melting: Heat the jacket to approximately 35-40 °C (or ~15-20 °C above the melting point) to ensure the entire sample becomes a homogenous liquid. Stir gently to ensure uniformity.

  • Controlled Cooling (Crystallization): Begin cooling the melt at a slow, linear rate of 1-5 °C/hour.[8] Slower rates promote the formation of larger, more perfect crystals with fewer inclusions.

  • Crystal Growth: Continue cooling until a significant crystal mass has formed (e.g., down to 21-22 °C). Hold at this final crystallization temperature for 1-2 hours under gentle agitation to allow for crystal growth to complete.

  • Solid-Liquid Separation: Stop the stirrer and decant or drain the liquid mother liquor, which is now enriched with impurities.

  • Sweating (Purification): Increase the jacket temperature at a slow rate (e.g., 1-2 °C/hour) to a temperature just below the pure compound's melting point (e.g., 22.5 °C). This will cause lower-melting point impurities trapped on the crystal surfaces to melt and drain away.[10]

  • Final Melt & Collection: Once the sweating process is complete (indicated by the cessation of liquid draining), rapidly heat the jacket to melt the purified crystalline mass. Collect the high-purity molten product.

  • Analysis: Analyze the purity of the final product and the mother liquor using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Workflow for Melt Crystallization

Melt_Crystallization start Start melt Melt Crude Product (35-40 °C) start->melt cool Controlled Cooling (1-5 °C/hr) melt->cool separate Separate Mother Liquor (Impurity Rich) cool->separate sweat Sweating Step (~22.5 °C) separate->sweat collect Collect Purified Product sweat->collect end_node End collect->end_node

Caption: Workflow diagram for the purification of 3-methyl-2-propan-2-ylphenol via melt crystallization.

Method 2: Cooling Crystallization from Solution

This is a classic crystallization technique that relies on the differential solubility of a compound in a solvent at varying temperatures. It is highly effective when a suitable solvent is identified that dissolves the compound well at higher temperatures but poorly at lower temperatures.

Principle of Operation

The crude material is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of 3-methyl-2-propan-2-ylphenol decreases, leading to supersaturation and subsequent crystallization. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent.

Solvent Selection

The choice of solvent is the most critical parameter. An ideal solvent should:

  • Exhibit a high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

  • Be chemically inert with the compound.

  • Have a relatively low boiling point for easy removal.

  • Be non-toxic and environmentally friendly where possible.

For a non-polar compound like 3-methyl-2-propan-2-ylphenol, suitable solvents for screening include heptane, hexane, toluene, or mixed solvent systems like ethanol/water.

Experimental Protocol
  • Solvent Screening (Small Scale): Test the solubility of the crude material in various solvents (e.g., heptane, toluene) at room temperature and near the solvent's boiling point to identify a suitable candidate.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 3-methyl-2-propan-2-ylphenol (e.g., 10 g) and the chosen solvent (e.g., heptane).

  • Heating: Gently heat the mixture with stirring until all the solid has just dissolved. Add a minimal amount of extra solvent if necessary to ensure complete dissolution. Avoid using a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask to slow the cooling rate.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., room temperature) until a constant weight is achieved.

  • Analysis: Determine the purity of the dried crystals via GC, HPLC, or melting point analysis.

Workflow for Cooling Crystallization

Cooling_Crystallization start Start dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool_rt Slow Cooling to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath (Maximize Yield) cool_rt->cool_ice filter Vacuum Filtration & Cold Solvent Wash cool_ice->filter dry Dry Crystals (Vacuum Oven) filter->dry end_node End dry->end_node

Caption: Workflow diagram for the purification of 3-methyl-2-propan-2-ylphenol via cooling crystallization.

Method 3: Antisolvent Crystallization

Antisolvent crystallization is a powerful technique for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible. This method can induce rapid and high-yield crystallization.[6]

Principle of Operation

The crude compound is dissolved in a "good" solvent to form a concentrated solution. A miscible "antisolvent," in which the compound has very low solubility, is then added in a controlled manner.[13] The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, creating high levels of supersaturation and causing it to crystallize out of the solution.[14] The rate of antisolvent addition is a critical parameter that controls nucleation and crystal growth.[6]

Solvent/Antisolvent System Selection
  • Solvent: A solvent that readily dissolves the crude product (e.g., acetone, ethanol, isopropanol).

  • Antisolvent: A solvent that is miscible with the primary solvent but in which the product is insoluble or sparingly soluble. Water is a common and effective antisolvent for non-polar compounds dissolved in polar organic solvents.[6]

Experimental Protocol
  • Dissolution: Dissolve the crude 3-methyl-2-propan-2-ylphenol (e.g., 10 g) in a minimum amount of a suitable solvent (e.g., ethanol) at room temperature in a flask with vigorous stirring.

  • Antisolvent Addition: Slowly add the antisolvent (e.g., deionized water) dropwise to the stirred solution. The rate of addition should be slow enough to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation (oiling out).

  • Monitoring: Observe the solution for the onset of turbidity, which indicates the start of nucleation. Once turbidity appears, it may be beneficial to slow the addition rate further or pause to allow the formed nuclei to grow.

  • Equilibration: After the full volume of antisolvent has been added, continue to stir the resulting slurry for 1-2 hours to ensure crystallization is complete and the system has reached equilibrium.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the solvent/antisolvent mixture (in the final ratio) to remove the impurity-rich mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove all traces of the solvent and antisolvent.

  • Analysis: Assess the purity of the final product using appropriate analytical methods (GC, HPLC).

Workflow for Antisolvent Crystallization

Antisolvent_Crystallization start Start dissolve Dissolve Crude in 'Good' Solvent (e.g., Ethanol) start->dissolve add_as Slowly Add Miscible 'Antisolvent' (e.g., Water) dissolve->add_as equilibrate Stir Slurry to Equilibrate add_as->equilibrate filter Vacuum Filtration & Wash equilibrate->filter dry Dry Crystals (Vacuum Oven) filter->dry end_node End dry->end_node

Caption: Workflow diagram for the purification of 3-methyl-2-propan-2-ylphenol via antisolvent crystallization.

Comparative Analysis and Conclusion

The choice of crystallization method depends on the specific impurity profile, available equipment, and desired scale of operation.

Table 2: Comparison of Crystallization Methods

FeatureMelt CrystallizationCooling CrystallizationAntisolvent Crystallization
Principle Differential Melting PointTemperature-Dependent SolubilitySolubility Reduction by Miscible Non-Solvent
Pros - Solvent-free (green chemistry)- Excellent for isomer separation[1]- Can achieve >99.9% purity[9]- Widely applicable- Simple equipment- Good for removing diverse impurities- High yield and rapid- Effective at room temperature- Good control over particle size[6]
Cons - Requires compound to be thermally stable- May require specialized equipment- Requires suitable solvent- Solvent recovery needed- Yield dependent on solubility curve- Requires a miscible solvent/antisolvent pair- Risk of "oiling out"- Solvent removal and recovery needed
Best For High-purity separation of thermally stable isomers.General purification where a good solvent with a steep solubility curve is available.Heat-sensitive compounds or when high yield is a primary driver.

For achieving the highest purity of 3-methyl-2-propan-2-ylphenol, melt crystallization is the most promising method due to its effectiveness in separating alkylated phenol isomers and its solvent-free nature.[7][11][12] However, cooling and antisolvent crystallization are highly valuable and versatile alternatives that can be readily implemented in a standard research laboratory. The protocols provided herein serve as a robust starting point for process development. Researchers should optimize parameters such as cooling rates, solvent ratios, and stirring speeds to achieve the desired purity and yield for their specific application.

References

  • Title: Melt crystallization - pure high purity chemicals Source: GEA URL: [Link]

  • Title: Melt Crystallization: The suspension-based process for pure crystal transformation. Source: GEA URL: [Link]

  • Title: Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation Source: PMC (ACS Omega) URL: [Link]

  • Title: Continuous Melt Crystallization Source: Royal Society of Chemistry URL: [Link]

  • Title: Melt crystallization purification of lactides - US6310218B1 Source: Google Patents URL
  • Title: Crystal formation of phenol derivatives and preparation method thereof - CN106278947A Source: Google Patents URL
  • Title: Purification of alkylated phenols by melt crystallization - WO2000014043A1 Source: Google Patents URL
  • Title: Supercooling in the crystallization of phenol Source: ResearchGate (Russian Journal of Physical Chemistry A) URL: [Link]

  • Title: Crystallization behavior of α-phenyl o-cresol Source: Journal of Crystal Growth URL: [Link]

  • Title: 2-tert-Butyl-3-methylphenol Source: PubChem URL: [Link]

  • Title: PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1 Source: European Patent Office URL: [Link]

  • Title: Antisolvent membrane crystallization of pharmaceutical compounds Source: PubMed (Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Processing of polyphenolic composites with supercritical fluid anti-solvent technology Source: AIP Publishing URL: [Link]

  • Title: 3-tert-butyl phenol, 585-34-2 Source: The Good Scents Company URL: [Link]

  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical and Environmental Engineering URL: [Link]

  • Title: Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations Source: MDPI (Crystals) URL: [Link]

  • Title: Method for manufacturing alkyl phenols - US2193760A Source: Google Patents URL
  • Title: Phenolics Source: Badger Licensing URL: [Link]

  • Title: The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Source: Scitalks URL: [Link]

  • Title: 2-tert-Butylphenol Source: Wikipedia URL: [Link]

  • Title: Synthesis and crystallization Source: Acta Crystallographica Section E URL: [Link]

  • Title: Purification of 2, 4, 6 - tri - (tert butyl)
  • Title: Phenol purification - US4504364A Source: Google Patents URL
  • Title: 2,4,6-Tri-tert-butylphenol Source: Wikipedia URL: [Link]

  • Title: 3-Methyl-2-(propan-2-yl)butan-1-ol Source: PubChem URL: [Link]

  • Title: Phenol, m-tert-butyl- Source: NIST WebBook URL: [Link]

  • Title: P-TERT-BUTYL PHENOL CAS N°: 98-54-4 Source: OECD URL: [Link]

  • Title: 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2 Source: Vinati Organics URL: [Link]

  • Title: Preparation method of 3-methyl-4-isopropyl phenol - CN108046998B Source: Google Patents URL
  • Title: 2-Methyl-3-phenylpropanal. Source: Organic Syntheses Procedure URL: [Link]

  • Title: Preparation of 3-methyl-2-butanol Source: prepchem.com URL: [Link]

Sources

Method

formulation stability of 3-methyl-2-propan-2-ylphenol in emulsion systems

Application Notes & Protocols Topic: Formulation Stability of 3-Methyl-2-propan-2-ylphenol in Emulsion Systems Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Formulation Stability of 3-Methyl-2-propan-2-ylphenol in Emulsion Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing and evaluating the formulation stability of 3-methyl-2-propan-2-ylphenol, a representative lipophilic phenolic compound, within emulsion-based delivery systems. Phenolic compounds are of significant interest for pharmaceutical and cosmetic applications due to their therapeutic properties, but their inherent chemical and physical characteristics present considerable formulation challenges, particularly concerning stability. These notes offer an in-depth exploration of the causal factors behind emulsion instability, systematic formulation strategies to mitigate these issues, and detailed, self-validating protocols for both the preparation and rigorous stability testing of oil-in-water (O/W) emulsions. By integrating principles from physical chemistry, analytical science, and regulatory guidelines, this guide serves as an essential resource for scientists dedicated to creating robust and effective emulsion formulations for phenolic compounds.

Introduction: The Challenge of Formulating Phenolic Compounds

3-Methyl-2-propan-2-ylphenol belongs to the alkylphenol class, a group of compounds widely recognized for their antimicrobial and antioxidant properties.[1] However, their utility in aqueous-based formulations like oil-in-water (O/W) emulsions is hampered by two primary factors: poor water solubility and susceptibility to degradation. Emulsions offer a compelling solution by creating a biphasic system where the lipophilic compound can be dissolved in the dispersed oil phase, enhancing its solubility and protecting it from the aqueous environment.[2]

Despite this, the emulsion itself is a thermodynamically unstable system, prone to physical destabilization over time.[3] Furthermore, the phenolic hydroxyl group is highly susceptible to oxidation, leading to loss of potency and the formation of potentially undesirable degradation products.[4][5] Therefore, a successful formulation strategy requires a dual approach: stabilizing the emulsion's physical structure while simultaneously protecting the chemical integrity of the active phenolic compound.

Pre-Formulation Analysis & Causality of Instability

A thorough understanding of the physicochemical properties of 3-methyl-2-propan-2-ylphenol is the foundation for a rational formulation design.

Table 1: Key Physicochemical Properties and Their Formulation Implications

PropertyTypical Value (for related alkylphenols)Implication for Emulsion Stability
LogP (Octanol/Water Partition Coefficient) High (>3.0)[6]Indicates high lipophilicity. The compound will strongly partition into the oil phase of an O/W emulsion. This can also increase the risk of Ostwald ripening if the oil phase itself has some aqueous solubility.
Aqueous Solubility Very Low[6]Necessitates an emulsion or other solubilization technology for aqueous delivery.
pKa (Acidic) ~10.8[6]The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), it will be predominantly in its non-ionized, more lipophilic form. However, in high pH environments, it can deprotonate to the phenoxide ion, which is more water-soluble and extremely susceptible to oxidation.
Oxidative Potential HighThe electron-rich aromatic ring and hydroxyl group are prone to oxidation by atmospheric oxygen, metal ions, or light, leading to the formation of colored quinone-type degradants and loss of activity.

These properties dictate the primary pathways of instability in an emulsion system:

  • Physical Instability: Governed by colloidal forces, these processes do not alter the chemical nature of the compound but affect the emulsion's homogeneity, appearance, and performance. Mechanisms include creaming, flocculation, coalescence, and Ostwald ripening.[7]

  • Chemical Instability: Involves the degradation of the 3-methyl-2-propan-2-ylphenol molecule itself, primarily through oxidation. This is often catalyzed by factors like light, elevated temperature, and the presence of trace metal ions.[5]

Systematic Formulation Development

A robust emulsion formulation is a multi-component system where each excipient serves a specific purpose. The development process should be systematic, moving from component selection to prototype evaluation.

FormulationWorkflow start Define Target Product Profile (e.g., O/W, viscosity, dose) preform Pre-formulation Studies (Solubility, LogP, pKa) start->preform excipient Excipient Selection & Screening preform->excipient oil 1. Oil Phase Selection (Solubility, Stability) excipient->oil Solubilize API emulsifier 2. Emulsifier System Design (HLB, Type, Concentration) excipient->emulsifier Stabilize Interface stabilizers 3. Stabilizer Selection (Antioxidants, Chelators, Buffers) excipient->stabilizers Protect API & System proto Prototype Formulation & Process Optimization oil->proto emulsifier->proto stabilizers->proto char Characterization (Droplet Size, pH, Viscosity) proto->char char->proto Iterate/Optimize stability Formal Stability Studies (ICH Guidelines) char->stability If specs met stability->proto Failure end Final Formulation Lock stability->end Data supports shelf-life

Caption: Workflow for systematic emulsion formulation development.

Excipient Selection Rationale
  • Oil Phase: The primary role is to act as a solvent for the lipophilic 3-methyl-2-propan-2-ylphenol. Medium-chain triglycerides (MCTs) are often a first choice due to their high stability against oxidation compared to unsaturated oils (e.g., olive oil).

  • Emulsifier System: A combination of emulsifiers is often superior to a single one. Using a blend of a low-HLB and a high-HLB non-ionic surfactant (e.g., Sorbitan monooleate - Span™ 80 and Polysorbate 80 - Tween™ 80) allows for precise control over the required Hydrophile-Lipophile Balance (HLB) to stabilize the oil droplets effectively. Non-ionic surfactants are generally preferred for their low toxicity and reduced sensitivity to pH and electrolytes.[7]

  • Antioxidants: Essential for preventing oxidative degradation of the phenol. A combination of antioxidants can be synergistic.

    • Oil-Soluble: Butylated hydroxytoluene (BHT) or Tocopherol (Vitamin E) partition into the oil phase and the interfacial region to protect the active compound directly.

    • Water-Soluble: Ascorbic acid can scavenge free radicals in the aqueous phase.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is critical. It chelates trace metal ions (e.g., Fe²⁺, Cu²⁺) that are potent catalysts for oxidative reactions, effectively neutralizing them.

  • pH Buffer: A citrate or phosphate buffer should be used to maintain the emulsion pH in a range where the phenolic compound is in its stable, non-ionized form and the overall formulation is stable (typically pH 4-6).

Protocol: Preparation of a Model O/W Emulsion

This protocol describes the preparation of a 100g batch of a model O/W emulsion containing 1% (w/w) 3-methyl-2-propan-2-ylphenol.

Materials:

  • 3-methyl-2-propan-2-ylphenol: 1.0 g

  • Medium-Chain Triglycerides (MCT) Oil: 15.0 g

  • Butylated Hydroxytoluene (BHT): 0.05 g

  • Polysorbate 80 (Tween™ 80): 4.0 g

  • Sorbitan Monooleate (Span™ 80): 1.0 g

  • Disodium EDTA: 0.1 g

  • Citric Acid Monohydrate: 0.2 g

  • Sodium Citrate Dihydrate: 0.3 g

  • Purified Water: q.s. to 100.0 g

Equipment:

  • High-shear homogenizer (e.g., Silverson or Ultra-Turrax)

  • Two temperature-controlled water baths

  • Two glass beakers (250 mL)

  • Analytical balance

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of the Oil Phase: a. Weigh MCT oil, Span™ 80, and BHT into a 250 mL beaker. b. Add the 1.0 g of 3-methyl-2-propan-2-ylphenol to the oil mixture. c. Place the beaker in a water bath set to 65-70°C. d. Stir gently with a magnetic stirrer until all components are completely dissolved and a clear, uniform oil phase is obtained.

  • Preparation of the Aqueous Phase: a. In a separate 250 mL beaker, weigh the required amounts of purified water, Tween™ 80, Disodium EDTA, Citric Acid, and Sodium Citrate. b. Place this beaker in a second water bath, also set to 65-70°C. c. Stir with a magnetic stirrer until all solids are fully dissolved.

  • Emulsification: a. Once both phases are at a uniform temperature (65-70°C), slowly add the hot oil phase to the hot aqueous phase while stirring the aqueous phase moderately with the magnetic stirrer. b. Once all the oil has been added, a coarse pre-emulsion will form. c. Immediately introduce the probe of the high-shear homogenizer into the beaker. d. Homogenize at a high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. Ensure the vortex is controlled to avoid incorporating excessive air. e. Remove the beaker from the water bath and continue to stir gently with a magnetic stirrer until the emulsion has cooled to room temperature. f. Transfer the final emulsion to appropriate containers for stability testing.

Protocol: Stability Testing

Stability testing is performed to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[8]

StabilityWorkflow prep Prepare ≥3 Batches of Final Emulsion Formulation t0 T=0 Analysis (Baseline Data) prep->t0 storage Place Samples into ICH Stability Chambers t0->storage longterm Long-Term 25°C / 60% RH or 30°C / 65% RH storage->longterm accelerated Accelerated 40°C / 75% RH storage->accelerated pull Pull Samples at Scheduled Time Points longterm->pull accelerated->pull analysis Perform Physical & Chemical Stability-Indicating Tests pull->analysis eval Evaluate Data vs. Specifications analysis->eval eval->pull Continue Study report Compile Stability Report & Determine Shelf-Life eval->report Study Complete

Caption: Workflow for a formal ICH-compliant stability study.

Study Design
  • Batches: A minimum of three primary batches should be placed on stability.[8]

  • Container Closure System: The emulsion should be stored in the container closure system proposed for marketing.[8]

  • Storage Conditions & Duration:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[9]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[10]

    • Accelerated: 0, 3, 6 months.[10]

Stability-Indicating Parameters

At each time point, the following tests should be performed.[11]

Table 2: Stability Testing Parameters and Acceptance Criteria

TestParameterMethodTypical Acceptance Criteria
Physical AppearanceVisual InspectionHomogeneous, white, no visible phase separation or discoloration.
pHpH meterWithin ± 0.5 units of the initial value.
ViscosityRotational ViscometerReport value; no significant change from initial.
Droplet Size DistributionDynamic Light Scattering (DLS) or Laser DiffractionD(90) should not increase by more than 20% from initial value. Polydispersity Index (PDI) should remain < 0.3.
Chemical Assay of ActiveStability-Indicating HPLC-UV90.0% - 110.0% of label claim.
Degradation ProductsStability-Indicating HPLC-UVIndividual unknown impurity: NMT 0.2%. Total impurities: NMT 1.0%.
Microbiological Microbial LimitsUSP <61> / <62>Meets acceptance criteria for topical non-sterile products.

Protocols: Key Analytical Methodologies

Droplet Size Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation: Accurately dilute the emulsion in purified water (e.g., 1 drop in 20 mL) to a concentration that produces a suitable scattering intensity (as recommended by the instrument manufacturer). Mix gently by inversion to avoid altering the droplet size.

  • Instrumentation: Use a calibrated DLS instrument (e.g., Malvern Zetasizer).

  • Measurement: Equilibrate the sample to 25°C. Perform three replicate measurements.

  • Data Analysis: Report the Z-average mean diameter and the Polydispersity Index (PDI). A stable emulsion will show minimal change in these values over time.

Stability-Indicating HPLC-UV Method for Assay and Impurities

This method must be able to separate the active compound from its degradation products and other excipients. Forced degradation studies are required to validate its stability-indicating nature.[12]

  • Forced Degradation (Method Development): a. Expose samples of the emulsion to acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH Q1B photostability chamber). b. Analyze all stressed samples to ensure that degradation peaks are resolved from the parent peak (peak purity analysis using a Diode Array Detector is essential).

  • Chromatographic Conditions (Example):

    • HPLC System: Agilent 1260 or equivalent with DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 275 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation Protocol: a. Accurately weigh an amount of emulsion equivalent to ~10 mg of 3-methyl-2-propan-2-ylphenol into a 50 mL volumetric flask. b. Add ~30 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to dissolve the oil phase and precipitate some excipients. c. Sonicate for 15 minutes to ensure complete extraction of the drug. d. Dilute to volume with the solvent and mix well. e. Centrifuge a portion of the solution at 5,000 rpm for 10 minutes. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification: a. Prepare a calibration curve using reference standards of 3-methyl-2-propan-2-ylphenol. b. Calculate the assay value against the standard curve. c. Quantify impurities using area percent normalization or against a qualified standard if available.

Troubleshooting Common Stability Failures

Table 3: Troubleshooting Guide for Emulsion Instability

ObservationPotential Cause(s)Suggested Solution(s)
Creaming / Phase Separation Insufficient emulsifier concentration; Incorrect HLB; Droplet flocculation.Increase emulsifier concentration; Optimize the HLB of the emulsifier system; Add a viscosity-enhancing agent (e.g., Xanthan Gum) to the aqueous phase.[14]
Significant Increase in Droplet Size Coalescence due to weak interfacial film; Ostwald ripening.Use a combination of small-molecule and polymeric surfactants to strengthen the interfacial film; Select an oil with lower water solubility.
Discoloration (Yellowing/Browning) Oxidation of the phenolic compound.Ensure adequate levels of an oil-soluble antioxidant (BHT, Tocopherol); Add a chelating agent (EDTA) to sequester metal ions; Package in light-resistant, airtight containers.
Drop in pH Degradation of excipients (e.g., hydrolysis of oils or surfactants).Select more stable excipients; Ensure the buffer system has sufficient capacity.
Loss of Assay Chemical degradation of the active (likely oxidation).Implement all solutions for discoloration; Evaluate the impact of temperature and light and adjust storage conditions accordingly.

References

  • MDPI. (2025). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review.
  • ResearchGate. (2017). Tuning of properties of alkyl phenol formaldehyde resins in petroleum demulsifiers: 1. Emulsion stability test.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of E-3-(Methyl phenyl amino)-2-propenal.
  • ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites.
  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • PubChem. (n.d.). 3-Methyl-2-(propan-2-yl)butan-1-ol.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS.
  • Arabian Journal of Chemistry. (2014). Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination.
  • EPA CompTox Chemicals Dashboard. (2025). 2,3-Dimethyl-6-(propan-2-yl)phenol Properties.
  • International Journal of Innovative Research in Social Sciences. (2018). Emulsion Types, Stability Mechanisms and Rheology: A Review.
  • PMC. (n.d.). Formulation, Characterization and Evaluation of Innovative O/W Emulsions Containing Curcumin Derivatives with Enhanced Antioxidant Properties.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • CymitQuimica. (n.d.). CAS 3228-02-2: 3-Methyl-4-isopropylphenol.
  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • BenchChem. (2025). Application Notes and Protocols for Water-Phenol Emulsion as a Vehicle for Drug Delivery Studies.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-methyl-2-propan-2-ylphenol in Friedel-Crafts alkylation

Welcome to the Technical Support Center for advanced aromatic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced aromatic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered phenol derivatives.

The synthesis of 3-methyl-2-propan-2-ylphenol (commonly known as vic-thymol or 2-isopropyl-3-methylphenol) via the Friedel-Crafts alkylation of m-cresol is a classic regioselectivity challenge. Because the 2-position is flanked by a hydroxyl group and a methyl group, standard thermodynamic and kinetic pathways heavily favor alkylation at the 4-position (yielding p-thymol) or the 6-position (yielding thymol) 1.

This guide provides the causality behind these limitations and delivers self-validating, field-proven protocols to force regioselectivity toward your target molecule.

System Architecture: Regioselectivity Pathways

G MC m-Cresol + Isopropanol/Propylene T6 Thymol (6-isopropyl) Favored Ortho MC->T6 Low Steric Hindrance T4 p-Thymol (4-isopropyl) Favored Para MC->T4 Electronic Preference T2 vic-Thymol (2-isopropyl) Hindered Target MC->T2 Severe Steric Clash

Regioselectivity pathways in the Friedel-Crafts alkylation of m-cresol.

Knowledge Base: Troubleshooting & FAQs

Q1: Why is my yield of 3-methyl-2-propan-2-ylphenol consistently below 5% using standard Lewis acids like AlCl₃ or BF₃? A: Standard Lewis acids generate a highly reactive, free isopropyl carbocation. This electrophile attacks the aromatic ring based on the path of least resistance. The mesomeric effect of the -OH group activates the ortho and para positions. However, the 2-position is subjected to severe steric compression between the -OH and the -CH₃ group. Consequently, the carbocation preferentially attacks the 4-position (para) or the unhindered 6-position (ortho) 1. Standard Lewis acids cannot overcome this steric penalty.

Q2: How can I shift the regioselectivity specifically to the sterically hindered 2-position? A: You must abandon free-carbocation chemistry and utilize a directed catalytic approach. The Kolka-Ecke reaction uses aluminum aryloxides (specifically aluminum m-cresoxide) to force ortho-alkylation. The aluminum coordinates to the phenol oxygen, forming a rigid, six-membered cyclic transition state with the incoming propylene. This intramolecular delivery forces the alkyl group into the ortho positions. By pushing the temperature to 230–250 °C, you provide enough activation energy to access the highly hindered 2-position, increasing the yield of vic-thymol to ~10-15% 2.

Q3: 15% is still too low for our scale-up needs. Is there a definitive workaround to achieve >80% yield? A: Yes. If direct Friedel-Crafts alkylation yields are insufficient, you must employ a Reversible Steric Blocking Strategy . By first reacting m-cresol with concentrated sulfuric acid, you sulfonate the kinetically favored 4- and 6-positions. The bulky sulfonic acid groups act as protective shields. Subsequent Friedel-Crafts alkylation leaves the isopropyl cation no choice but to attack the 2-position. A final desulfonation step (hydrolysis via superheated steam) yields the pure 3-methyl-2-propan-2-ylphenol target 3.

Empirical Data: Catalyst & Yield Comparison

The following table summarizes the quantitative isomer distribution based on the catalytic system chosen.

Catalytic System / MethodOperating Temp (°C)Thymol (6-iPr) Yieldp-Thymol (4-iPr) Yieldvic-Thymol (2-iPr) Yield
AlCl₃ / Isopropanol 40 - 60~40%~50%< 2%
Zeolite (H-ZSM-5) 180 - 200~80%~15%< 2%
Aluminum m-Cresoxide 230 - 250~42%~6%~10 - 15%
Sulfonation-Blocking 80 (Alkylation)0%0%> 80%
Validated Standard Operating Procedures (SOPs)

Below are the self-validating protocols for the two viable methods to synthesize 3-methyl-2-propan-2-ylphenol.

Protocol A: The Sulfonation-Blocking Strategy (Recommended for High Yield)

Causality: Sulfonation is reversible and highly sensitive to steric bulk. Blocking the 4 and 6 positions forces the subsequent alkylation to the 2-position.

  • Position Blocking (Sulfonation):

    • Charge a reaction vessel with 1.0 equivalent of m-cresol.

    • Slowly add 2.5 equivalents of 98% H₂SO₄ while maintaining the temperature below 40 °C.

    • Heat the mixture to 100 °C for 4 hours to form m-cresol-4,6-disulfonic acid.

    • Self-Validation Check: Pull an aliquot for LC-MS. Proceed only when the mono-sulfonated mass (m/z 187) is completely consumed, indicating full di-sulfonation.

  • Forced Alkylation:

    • Cool the reactor to 80 °C.

    • Add 1.2 equivalents of isopropanol dropwise over 1 hour. Maintain heating at 80 °C for an additional 3 hours. The steric bulk of the sulfonic acid groups forces the isopropyl cation exclusively to the 2-position.

  • Deprotection (Desulfonation):

    • Dilute the mixture with water (to ~50% H₂SO₄ concentration).

    • Heat the reactor to 150 °C and pass superheated steam through the mixture. The sulfonic acid groups will hydrolyze, and the volatile 3-methyl-2-propan-2-ylphenol will steam-distill out of the reactor.

  • Isolation:

    • Extract the distillate with diethyl ether, dry over MgSO₄, and evaporate to yield the target compound.

Protocol B: Kolka-Ecke Direct Ortho-Alkylation

Causality: Aluminum aryloxides form a cyclic transition state that restricts alkylation to the ortho positions. High heat overcomes the activation barrier of the hindered 2-position.

  • Catalyst Generation In-Situ:

    • In a high-pressure autoclave purged with N₂, add 1.0 equivalent of m-cresol and 0.05 equivalents of aluminum turnings (or triethylaluminum).

    • Heat to 150 °C until hydrogen gas evolution ceases. This confirms the quantitative formation of the aluminum m-cresoxide catalyst.

  • Alkylation:

    • Pressurize the autoclave with 1.5 equivalents of propylene gas.

    • Raise the temperature to 230–240 °C and maintain for 4–6 hours.

    • Self-Validation Check: Monitor the pressure drop. A stabilization in pressure indicates the consumption of propylene and completion of the reaction.

  • Quench & Separation:

    • Cool to room temperature and quench the aluminum complex with 10% aqueous NaOH.

    • Separate the organic layer and perform fractional distillation under vacuum (50 mm Hg). The vic-thymol fraction will distill distinctly from the major thymol byproduct 2.

References
  • Teodorescu, F. et al. "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Arkivoc / Semantic Scholar, 2017.[Link]

  • Ecke, G. G., & Kolka, A. J. "US3331879A - Selective ortho-alkylation process.
  • Bannard, R. A. B., & Leitch, L. C. "THE SYNTHESIS OF TWO ISOMERIC THYMOLS." Canadian Journal of Chemistry, 1956.[Link]

Sources

Optimization

separating 3-methyl-2-propan-2-ylphenol from thymol and carvacrol isomers

Guide to Separating 3-Methyl-2-isopropylphenol from Thymol and Carvacrol Last Updated: 2026-03-10 Introduction Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Guide to Separating 3-Methyl-2-isopropylphenol from Thymol and Carvacrol

Last Updated: 2026-03-10

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating the positional isomers 3-methyl-2-isopropylphenol, thymol (2-isopropyl-5-methylphenol), and carvacrol (5-isopropyl-2-methylphenol). Due to their structural similarities, separating these phenolic compounds requires optimized analytical techniques. This document offers a combination of theoretical background, frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful separation and purification.

The compound "3-methyl-2-propan-2-ylphenol" specified in the topic is interpreted as 3-methyl-2-isopropylphenol (CAS 3228-01-1), a structural isomer of thymol and carvacrol[1][2].

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating these three isomers?

Answer: The primary challenge lies in their nearly identical physicochemical properties. As positional isomers of C10H14O, they share the same molecular weight (150.22 g/mol ) and exhibit very similar boiling points, polarity, and solubility profiles[3][4]. This makes traditional separation methods like simple distillation ineffective. Effective separation relies on exploiting subtle differences in their spatial arrangement, which can influence interactions with chromatographic stationary phases.

Q2: What are the key differences in their physical properties that can be exploited for separation?

Answer: While boiling points are very close, slight differences exist that can be leveraged under highly controlled conditions. The most significant differences for practical separation are found in how their structures interact with chromatographic media. The relative positions of the hydroxyl, methyl, and isopropyl groups create minor differences in dipole moment and steric hindrance, which are key to achieving resolution in both gas and liquid chromatography.

Property3-Methyl-2-isopropylphenolThymol (2-isopropyl-5-methylphenol)Carvacrol (5-isopropyl-2-methylphenol)
Molecular Formula C10H14OC10H14OC10H14O
Molar Mass 150.22 g/mol [1][2]150.221 g/mol [4]150.22 g/mol
Boiling Point Data not readily available232 °C[4]237-238 °C
Melting Point Liquid at room temp.49-51 °C[4]0-1 °C
pKa ~10.6 (Predicted)10.59[4]~10.2
UV max (in ACN:H2O) ~274 nm (Predicted)274 nm[5]274 nm[5]

Note: Some physical properties for 3-methyl-2-isopropylphenol are not widely published and are estimated based on its isomeric structure.

Q3: Which separation technique is best for analytical-scale versus preparative-scale work?

Answer:

  • Analytical Scale: For quantifying the isomers in a mixture, Gas Chromatography (GC) , particularly with a mass spectrometer (GC-MS), and High-Performance Liquid Chromatography (HPLC) are the preferred methods. They offer high resolution, sensitivity, and validated protocols are readily available[5][6]. Ultra-Performance Convergence Chromatography (UPC²) is an emerging technique that offers even faster separation times[7][8].

  • Preparative Scale: For isolating larger quantities of a specific isomer, preparative HPLC is the most effective method. While fractional distillation can be used, the very close boiling points would require a highly efficient column with a large number of theoretical plates, making it a challenging and often impractical approach[9][10][11].

Part 2: Troubleshooting Guides
Issue 1: Poor Peak Resolution in Gas Chromatography (GC)
  • Symptom: Co-elution or broad, overlapping peaks for the isomers on the chromatogram.

  • Causality: This is often due to an inappropriate column phase or a suboptimal temperature program. Standard non-polar columns (like DB-1 or DB-5) may not have sufficient selectivity to resolve positional isomers. The temperature ramp may be too fast, not allowing enough time for differential partitioning.

  • Troubleshooting Steps:

    • Select a More Polar Column: Employ a mid-polarity or specialized column. A cross-linked 5% phenylmethyl silicone phase is a good starting point[12]. For challenging separations, consider a column with a higher phenyl content or a chiral column, which can offer unique selectivity for positional isomers[13]. Cyclodextrin-based stationary phases have also shown excellent performance in separating phenolic isomers[14].

    • Optimize Temperature Program: Decrease the initial temperature and slow down the ramp rate (e.g., 2-5 °C/min). This increases the residence time on the column, allowing for better separation.

    • Consider Derivatization: Although often unnecessary for these compounds, derivatization (e.g., silylation or isobutoxycarbonylation) can improve peak shape and may alter elution order, potentially improving resolution[12][15].

Issue 2: Isomers Co-elute in Reversed-Phase HPLC
  • Symptom: A single, unresolved peak is observed where multiple isomers are expected.

  • Causality: The mobile phase composition does not provide enough selectivity, or the stationary phase (typically C18) is not interacting differently enough with the isomers.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: The ratio of organic solvent (acetonitrile or methanol) to water is critical. Perform a series of runs varying the organic content in small increments (e.g., 55:45, 50:50, 45:55 ACN:H2O). An isocratic mobile phase of acetonitrile and water is often sufficient[6][16][17].

    • Introduce a Modifier: Adding a small amount of a third solvent like tetrahydrofuran (THF) or a buffer like acetic acid can alter selectivity and improve resolution[18][19][20]. For example, a mobile phase of MeOH:H2O:THF (50:50:22, v/v) has been shown to be effective[18][19].

    • Change Stationary Phase: If a C18 column fails, try a different phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative pi-pi and dipole-dipole interactions, which are highly effective for separating aromatic positional isomers[12].

Issue 3: Low Recovery in Preparative HPLC
  • Symptom: The amount of purified isomer recovered after fractionation is significantly lower than expected.

  • Causality: This can be caused by poor solubility in the mobile phase leading to precipitation, overloading the column, or using a mobile phase that is difficult to remove during downstream processing.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent before injection. The sample solvent should be as similar to the mobile phase as possible[5].

    • Reduce Injection Mass: Overloading is a common issue. Perform a loading study by injecting progressively smaller amounts until peak shape and resolution are optimal, then scale up accordingly.

    • Optimize Fraction Collection: Ensure your fraction collector timing is precise. Use peak-based triggering if available.

    • Use a Volatile Mobile Phase: If possible, use volatile mobile phases (e.g., acetonitrile/water) that can be easily removed by rotary evaporation or lyophilization without leaving residues.

Part 3: Experimental Protocols & Workflows
Workflow for Method Selection

The choice of separation technique depends on the experimental goal: analysis or purification.

G start Goal: Separate Phenolic Isomers decision Analytical or Preparative Scale? start->decision analytical Analytical Quantification decision->analytical Analytical preparative Preparative Isolation decision->preparative Preparative gc_hplc GC or HPLC analytical->gc_hplc prep_hplc Preparative HPLC preparative->prep_hplc gc_ms GC-MS for Identification & Quantification gc_hplc->gc_ms Volatile Sample hplc_uv HPLC-UV for Quantification gc_hplc->hplc_uv Non-Volatile / Thermal Labile collect Fraction Collection prep_hplc->collect verify Verify Purity (Analytical GC/HPLC) collect->verify G cluster_0 Chromatography Column cluster_1 Mechanism p1 Isomer Mixture sp Stationary Phase (e.g., C18 beads) p1->sp Introduction (Mobile Phase Flow) p2 Separated Isomers sp->p2 Differential Elution c1 Carvacrol (More Polar Interaction) p2->c1 Elutes Last t1 Thymol p2->t1 i1 3-M-2-IP p2->i1 Elutes First l1 Stronger interaction with stationary phase leads to longer retention time.

Sources

Troubleshooting

minimizing ortho- vs para- substitution byproducts in phenol alkylation

Technical Support Center: Optimizing Regioselectivity in Phenol Alkylation As a Senior Application Scientist in process chemistry and drug development, I frequently consult on the challenges of Friedel-Crafts alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Regioselectivity in Phenol Alkylation

As a Senior Application Scientist in process chemistry and drug development, I frequently consult on the challenges of Friedel-Crafts alkylation of phenols. Because the hydroxyl (-OH) group is strongly activating and ortho/para-directing, reactions typically yield a complex mixture of O-alkylated ethers, ortho- and para- C-alkylated isomers, and over-alkylated byproducts.

This guide provides a mechanistic troubleshooting framework designed to help you minimize unwanted ortho-substitution and O-alkylation, ensuring high yields of the thermodynamically favored para-substituted product.

Part 1: Mechanistic Foundations

To control regioselectivity, you must manipulate the competition between kinetic (fastest to form) and thermodynamic (most stable) pathways.

  • O-Alkylation vs. C-Alkylation: The phenolic oxygen is highly accessible and nucleophilic. Consequently, O-alkylation (forming an alkyl phenyl ether) has the lowest kinetic barrier and occurs rapidly at low temperatures[1]. However, C-alkylation is thermodynamically more stable.

  • Ortho vs. Para C-Alkylation: If C-alkylation occurs, the ortho-isomer is kinetically favored due to the proximity of the incoming electrophile to the directing -OH group[2]. Conversely, the para-isomer is the thermodynamic product because placing a bulky alkyl group opposite the hydroxyl group minimizes steric repulsion[3].

Pathway Phenol Phenol + Alkylating Agent O_Alk O-Alkylation (Kinetic Ether) Phenol->O_Alk Fast / Low Temp C_Alk C-Alkylation (Ring Substitution) Phenol->C_Alk Acid Catalyst O_Alk->C_Alk Rearrangement (High Temp) Ortho Ortho-Alkylphenol (Kinetic C-Alkylation) C_Alk->Ortho Low Temp / Homogeneous Catalyst Para Para-Alkylphenol (Thermodynamic C-Alkylation) C_Alk->Para High Temp / Shape-Selective Zeolite Dialk 2,4-Dialkylphenol (Over-alkylation) Ortho->Dialk Excess Reagent Para->Dialk Excess Reagent

Mechanistic pathways of phenol alkylation highlighting kinetic vs. thermodynamic products.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at the O-alkylated ether stage. How do I force C-alkylation? A1: You are trapped under kinetic control. To drive the reaction toward the thermodynamically stable C-alkylated phenol, you must increase the reaction temperature[4]. Elevated temperatures provide the activation energy required for the ether to undergo a rearrangement (often via a concerted Claisen-type mechanism or intermolecular re-alkylation) into the ring-substituted phenol. Ensure a robust Brønsted or Lewis acid catalyst is present to facilitate this bond cleavage[2].

Q2: I am getting predominantly ortho-alkylphenol. How can I shift selectivity to the para-isomer? A2: Ortho-alkylation is kinetically favored. To minimize it, you must apply both thermodynamic and steric constraints:

  • Elevate Temperature: Higher temperatures (e.g., >140 °C) allow the kinetically formed ortho-product to equilibrate to the more stable para-product[2].

  • Employ Shape-Selective Zeolites: Switch from homogeneous Lewis acids (like AlCl₃) to microporous zeolites (e.g., H-ZSM-5, MWW, or Beta zeolites). The confined pore structures of zeolites physically restrict the bulky transition state required for ortho-alkylation, allowing only the linear para-isomer to form and diffuse out of the catalyst pores[5][6].

Q3: How do I prevent over-alkylation (e.g., 2,4-dialkylphenol)? A3: The first alkylation makes the aromatic ring even more electron-rich and reactive. To suppress dialkylation:

  • Use a stoichiometric excess of phenol relative to the alkylating agent (e.g., 3:1 ratio).

  • Utilize specific zeolites (like Zr-containing Beta zeolites) where the mesoporous Lewis acid sites can be tuned to control the exact degree of alkylation[7].

Troubleshooting Start Issue: Low Para-Selectivity CheckO Is O-alkylation high? Start->CheckO IncTemp Increase Temperature (Drives Rearrangement) CheckO->IncTemp Yes CheckOrtho Is Ortho-isomer dominant? CheckO->CheckOrtho No UseZeolite Use Shape-Selective Zeolite (e.g., Zr-Beta, ZSM-5) CheckOrtho->UseZeolite Yes CheckDialk Is Dialkylation high? CheckOrtho->CheckDialk No AdjustStoich Lower Alkylating Agent Ratio CheckDialk->AdjustStoich Yes

Troubleshooting logic tree for resolving regioselectivity issues in phenol alkylation.

Part 3: Self-Validating Experimental Protocol

Highly Para-Selective Alkylation of Phenol with tert-Butanol using Zr-Beta Zeolite This protocol leverages shape-selective catalysis and thermodynamic control to maximize 4-tert-butylphenol (4-TBP) while minimizing the ortho-isomer.

Step 1: Catalyst Activation

  • Calcination: Heat the Zr-Beta zeolite catalyst at 500 °C in a muffle furnace for 4 hours to remove adsorbed moisture and activate the Brønsted/Lewis acid sites.

  • Cool the catalyst in a desiccator to prevent rehydration.

Step 2: Reaction Setup

  • In a high-pressure Parr reactor, combine Phenol (94 g, 1.0 mol) and tert-Butanol (TBA) (24.6 g, 0.33 mol) to maintain a 3:1 phenol-to-alkylating agent ratio (suppresses dialkylation).

  • Add 5 wt% (relative to total reactants) of the activated Zr-Beta zeolite.

  • Seal the reactor and purge with N₂ gas three times to remove oxygen.

Step 3: Execution & In-Process Validation

  • Heat the reactor to 150 °C under continuous stirring (600 rpm).

  • Validation Checkpoint 1 (1 Hour): Extract a 0.5 mL aliquot. Run GC-MS. You should observe initial O-alkylation (tert-butyl phenyl ether) and minor ortho-alkylation. If unreacted TBA is high, confirm the reactor temperature.

  • Validation Checkpoint 2 (4 Hours): Extract a second aliquot. GC-MS should confirm the disappearance of the O-alkylated ether (rearrangement is complete) and a dominant peak for 4-TBP.

Step 4: Quench and Isolation

  • Cool the reactor to room temperature and vent carefully.

  • Filter the mixture through a Celite pad to recover the solid zeolite catalyst (which can be washed with ethanol, dried, and reused).

  • Subject the filtrate to fractional distillation under reduced pressure to remove unreacted phenol, isolating the pure 4-TBP.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst choice, temperature, and resulting regioselectivity, demonstrating why shape-selective zeolites are critical for para-substitution.

Catalyst TypeTemperature (°C)Phenol Conversion (%)Ortho Selectivity (%)Para Selectivity (%)Dialkylation (%)
Homogeneous (AlCl₃)809565.020.010.0
Homogeneous (AlCl₃)1409845.040.013.0
Zeolite (H-ZSM-5)1508515.080.05.0
Zeolite (Zr-Beta)1507110.571.018.5

(Note: Zeolite Zr-Beta data reflects high selectivity toward para-products and specific, high-value 2,4-dialkylphenols due to mesoporous Lewis acid site distribution[7].)

Part 5: References

  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - RSC Advances.7

  • Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation - ACS Catalysis. 5

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. 4

  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion - PubMed (NIH). 1

  • Minimizing byproduct formation in Friedel-Crafts alkylation of phenol - BenchChem. 2

  • Zeolite-Containing Catalysts in Alkylation Processes - Lidsen Catalysis Research.6

  • Thermodynamic and kinetic reaction control - Wikipedia. 3

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3-Methyl-2-isopropylphenol Synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers, process chemists, and drug development professionals struggling with the regioselective synthesis of 3-methyl-2-isopropylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers, process chemists, and drug development professionals struggling with the regioselective synthesis of 3-methyl-2-isopropylphenol (also known as vic-thymol or 2-isopropyl-m-cresol)[1].

Direct functionalization of phenols is a cornerstone of pharmaceutical synthesis, but the unique 1-OH, 2-iPr, 3-Me substitution pattern of vic-thymol presents an extreme steric challenge. This guide breaks down the mechanistic barriers and provides field-proven, self-validating protocols to bypass them.

Part 1: Mechanistic FAQs & Troubleshooting Direct Alkylation

Q1: Why is the yield of 3-methyl-2-isopropylphenol consistently below 5% in my Friedel-Crafts alkylation of m-cresol? A1: The issue is fundamentally rooted in transition-state thermodynamics and steric strain. In m-cresol, the hydroxyl group at C1 and the methyl group at C3 create a highly constrained, sterically hindered "pocket" at the C2 position. Electrophilic aromatic substitution (EAS) with propylene or isopropanol requires the formation of a bulky isopropyl carbocation intermediate. The activation energy required for this electrophile to attack the C2 position is prohibitively high due to severe van der Waals repulsions between the incoming isopropyl group, the adjacent hydroxyl oxygen, and the C3 methyl protons. Consequently, the reaction is kinetically and thermodynamically driven toward the less hindered C6 position (yielding thymol) or C4 position (yielding p-thymol)[2].

Q2: Can I force the C-alkylation to the 2-position using microwave irradiation or specialized acidic zeolites? A2: No. While microwave irradiation under solvent-free conditions with strong acid resins (e.g., CT-151 DR at 453 K) accelerates the reaction and improves overall C-alkylation selectivity (yielding up to 92.8% mono-alkylated products), the isomer distribution remains heavily skewed[2]. vic-Thymol remains a trace byproduct because it is the least thermodynamically stable isomer. Overheating or extending reaction times simply causes the trace vic-thymol to isomerize or undergo di-alkylation.

Q3: How do I separate trace vic-thymol from a standard m-cresol alkylation mixture? A3: Conventional distillation is highly inefficient and not recommended. The boiling point of vic-thymol (229 °C) is nearly identical to p-thymol (230 °C) and standard thymol (232 °C)[1]. Separation requires advanced complexation-crystallization techniques or preparative HPLC, which are not viable for scalable, cost-effective synthesis.

Q4: If direct alkylation is a dead end, what is the recommended synthetic route for high-purity vic-thymol? A4: For drug development and high-yield requirements, you must abandon EAS and utilize regioselective cross-coupling or de novo ring synthesis.

  • Approach A: Regioselective Cross-Coupling (Recommended). This modern approach bypasses EAS entirely. By starting with 2-bromo-3-methylphenol, protecting the hydroxyl group, and performing a transition-metal-catalyzed cross-coupling with an isopropyl metal reagent, you force the C-C bond formation exactly where you want it. This strategy has been successfully validated in patent literature for selectively producing highly hindered isopropyl-methylphenols[3].

  • Approach B: De Novo Ring Synthesis (Classical). As validated in historical literature, one can construct the ring from scratch. Alkylating 3-methyl-4-carbethoxy-2-cyclohexen-1-one (Hagemann's ester) with an isopropyl halide, followed by hydrolysis, decarboxylation, and palladium-catalyzed dehydrogenation, unambiguously yields 3-methyl-2-isopropylphenol[4].

Part 2: Quantitative Data & Pathway Visualization

Table 1: Isomer Distribution & Properties in m-Cresol Alkylation

The following table summarizes why direct EAS fails for the target molecule, comparing the thermodynamic stability and steric hindrance of the resulting isomers.

IsomerIUPAC NameTypical Yield (EAS)Boiling PointSteric Hindrance at Target Carbon
Thymol 3-Methyl-6-isopropylphenol50 - 60%232 °CLow
p-Thymol 3-Methyl-4-isopropylphenol20 - 30%230 °CModerate
sym-Thymol 3-Methyl-5-isopropylphenol5 - 10%236 °CModerate
vic-Thymol 3-Methyl-2-isopropylphenol< 5%229 °CSevere
Reaction Pathway Analysis

G Start m-Cresol (3-Methylphenol) FC_Rxn Friedel-Crafts Alkylation (Propylene / H+) Start->FC_Rxn Thymol Thymol (Major) (3-Methyl-6-isopropylphenol) FC_Rxn->Thymol Favored Pathway (Less Hindered) StericClash Steric Clash at C2 (High Activation Energy) FC_Rxn->StericClash VicThymol_Minor vic-Thymol (Trace) (3-Methyl-2-isopropylphenol) StericClash->VicThymol_Minor Disfavored Pathway Alt_Start 2-Bromo-3-methylphenol (O-Protected) Coupling_Rxn Kumada Cross-Coupling (iPrMgBr, Pd-Catalyst) Alt_Start->Coupling_Rxn VicThymol_Major vic-Thymol (Target) (High Yield & Purity) Coupling_Rxn->VicThymol_Major Regioselective C-C Bond Formation

Reaction pathways for vic-Thymol: Direct alkylation vs. Regioselective cross-coupling.

Part 3: Standard Operating Procedure (SOP)

Protocol: Regioselective Synthesis of vic-Thymol via Kumada Cross-Coupling

This protocol utilizes a directed cross-coupling strategy to overcome steric limitations. Every phase includes an In-Process Control (IPC) to ensure a self-validating workflow.

Phase 1: Hydroxyl Protection (MOM Ether Formation)

  • Causality: Why protect the phenol? Grignard reagents (like isopropylmagnesium bromide) are highly basic. If the phenol is unprotected, the Grignard reagent will violently deprotonate the hydroxyl group, destroying the reagent and forming an insoluble magnesium phenoxide salt that halts the catalytic cycle[3].

  • Step 1: Dissolve 2-bromo-3-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl) (1.2 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Validation Check (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting phenol is highly UV-active and stains strongly with KMnO4. The MOM-protected product will exhibit a significantly higher Rf value. Do not proceed to Phase 2 until the starting material spot is completely consumed.

Phase 2: Kumada Cross-Coupling

  • Causality: Why use Pd(dppf)Cl₂? The bidentate dppf ligand has a large "bite angle." This specific geometry accelerates the reductive elimination step of the catalytic cycle—which is typically the bottleneck when coupling two highly sterically hindered partners[3].

  • Step 1: Dissolve the purified MOM-protected 2-bromo-3-methylphenol in anhydrous THF. Add Pd(dppf)Cl₂ catalyst (5 mol%).

  • Step 2: Dropwise add isopropylmagnesium bromide (1.5 eq, 2.0 M in THF) at room temperature. Heat the mixture to 65 °C and reflux for 12 hours.

  • Validation Check (IPC 2): Quench a 0.1 mL reaction aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. Validate the disappearance of the brominated mass peak and confirm the appearance of the target mass (M+ = 194 m/z for the MOM-protected vic-thymol).

Phase 3: Deprotection & Isolation

  • Step 1: Concentrate the crude mixture, dissolve in methanol, and add 3M HCl. Stir at 50 °C for 2 hours to cleave the MOM ether.

  • Step 2: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Validation Check (IPC 3): Final GC-MS must confirm a molecular weight of 150.22 g/mol [1]. ¹H-NMR should display the characteristic isopropyl septet (~3.2 ppm) and the complete absence of the MOM -CH₂- singlet (~5.2 ppm).

References

1.[2] Teodorescu, F. et al. "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Semantic Scholar (Arkivoc 2017, v, 58-66). URL: 2.[1] National Center for Biotechnology Information. "3-Methyl-2-isopropylphenol | C10H14O | CID 73986." PubChem. URL: 3.[4] Ayer, W. A., & Taylor, W. I. "THE SYNTHESIS OF TWO ISOMERIC THYMOLS." Canadian Science Publishing (Canadian Journal of Chemistry, 1956). URL: 4.[3] "Method for producing 4-isopropyl-3-methylphenol." Google Patents (EP3162786A1). URL:

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2-propan-2-ylphenol

Welcome to the Advanced Technical Support Center. As drug development and fine chemical synthesis demand increasingly stringent purity profiles, the isolation of alkylated phenols has become a critical bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development and fine chemical synthesis demand increasingly stringent purity profiles, the isolation of alkylated phenols has become a critical bottleneck. This guide is specifically engineered for researchers and process scientists troubleshooting the removal of unreacted m-cresol from 3-methyl-2-propan-2-ylphenol (also known as vic-thymol or 2-isopropyl-3-methylphenol) reaction mixtures.

Part 1: Core Principles & FAQs

Q1: Why is separating unreacted m-cresol from 3-methyl-2-propan-2-ylphenol so challenging using standard distillation? A: The synthesis of 3-methyl-2-propan-2-ylphenol typically involves the catalytic alkylation of m-cresol with propylene or isopropanol[1]. Because the alkylation occurs on the aromatic ring, the resulting product shares a highly similar molecular architecture with the starting material. While their atmospheric boiling points differ (m-cresol at 202.8 °C vs. 3-methyl-2-propan-2-ylphenol at ~228 °C), separating them via atmospheric rectification is notoriously difficult[2]. Prolonged thermal stress above 200 °C induces oxidation (forming dark-colored quinones) and retro-alkylation. Therefore, separation must rely on high-vacuum fractional distillation or non-thermal chemical methods.

Q2: What is "Dissociation Extraction," and why is it recommended for this specific mixture? A: Dissociation extraction exploits minute differences in the acidity (


) of closely related isomers[3]. m-Cresol has a 

of approximately 10.1. In contrast, 3-methyl-2-propan-2-ylphenol features an isopropyl group at the ortho position relative to the hydroxyl group. This bulky alkyl group exerts an electron-donating inductive effect (+I) and significant steric hindrance, raising its

to ~10.6. By introducing a stoichiometrically limited amount of a base (like aqueous NaOH), the more acidic m-cresol is preferentially deprotonated into a water-soluble salt, leaving the target product in the organic phase.

Q3: Are there greener, non-aqueous alternatives to traditional extraction? A: Yes. Recent process chemistry advancements utilize double-solvent systems comprising Ionic Liquids (ILs) and an anti-extractant[4]. For example, the IL [C2mim][Ac] forms strong hydrogen bonds specifically with the less sterically hindered hydroxyl group of m-cresol. Adding a non-polar solvent like cyclopentane retains the highly lipophilic 3-methyl-2-propan-2-ylphenol while preventing the entrainment of neutral oils, offering a highly selective, room-temperature separation[4].

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties of the Matrix

Understanding these parameters is critical for designing your separation workflow.

Propertym-Cresol3-Methyl-2-propan-2-ylphenol
Molecular Weight 108.14 g/mol 150.22 g/mol [5]
Boiling Point (1 atm) 202.8 °C~228.0 °C[5]
Acidity (

)
~10.1~10.6
Steric Hindrance at -OH LowHigh (ortho-isopropyl group)
Water Solubility Moderate (23.5 g/L)Low (< 1 g/L)
Table 2: Troubleshooting Common Separation Issues
Observed IssueProbable CausalityCorrective Action
Target product lost to aqueous phase Excess base added during dissociation extraction, deprotonating the target.Titrate crude mixture first; add NaOH strictly equimolar to the m-cresol content.
Emulsion formation during extraction High concentration of organic salts lowering interfacial tension.Add brine (NaCl) to the aqueous phase to "salt out" the organics and break the emulsion.
Co-distillation under vacuum Insufficient theoretical plates or vacuum pressure fluctuations.Use a structured packing column (>15 plates); stabilize the vacuum pump with a cold trap.
Discoloration of final product Oxidation of phenolic hydroxyl groups into quinones due to air exposure.Blanket the system with inert gas (Ar/N₂) and add a trace antioxidant if permissible.

Part 3: Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of the separation in real-time.

Protocol A: pKa-Driven Dissociation Extraction

Best for lab-to-pilot scale where thermal degradation must be strictly avoided.

  • Quantitative Profiling: Determine the exact molar concentration of unreacted m-cresol in your crude mixture using HPLC-UV. Causality: Precision is required because adding excess base will ionize the target compound, destroying the phase selectivity.

  • Solvent Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., octan-1-ol or toluene) at a 1:5 w/v ratio.

  • Selective Deprotonation: Slowly add a 1.0 M aqueous NaOH solution. The total moles of NaOH added must equal exactly 95% of the calculated m-cresol molarity. Stir vigorously for 45 minutes at 25 °C to ensure complete acid-base equilibration.

  • Phase Separation & Validation: Transfer the emulsion to a separatory funnel and allow 30 minutes for resolution.

    • Self-Validation Step: Extract a 1 mL aliquot of the lower aqueous phase and measure the pH. A pH stabilized around 10.1–10.2 confirms the selective deprotonation of m-cresol. A pH > 10.6 indicates over-titration.

  • Recovery: Drain the aqueous phase (containing sodium m-cresolate). Wash the retained organic phase twice with saturated NaCl (brine) to remove residual water and micro-emulsions.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield purified 3-methyl-2-propan-2-ylphenol.

Protocol B: Precision Vacuum Fractional Distillation

Best for industrial scale-up where solvent usage is restricted.

  • Apparatus Setup: Equip a distillation round-bottom flask with a high-efficiency fractionating column (e.g., structured metal packing, minimum 15 theoretical plates), a reflux divider, and a liquid nitrogen cold trap.

  • Vacuum Application: Apply a stable, continuous vacuum of 10 mmHg.

    • Causality: Lowering the pressure drastically reduces the boiling points, preventing the thermal cracking and oxidation of the phenols[2].

  • Fractional Collection: Gradually heat the oil bath.

    • Self-Validation Step: Monitor the overhead vapor temperature. At 10 mmHg, m-cresol will distill at approximately 85–90 °C. A stable temperature plateau indicates active separation of the impurity.

  • Target Isolation: Once the vapor temperature drops (indicating m-cresol depletion) and subsequently rises to a new plateau, switch the receiving flask to collect the pure 3-methyl-2-propan-2-ylphenol fraction.

Part 4: Logical & Workflow Visualizations

Dissociation Extraction Workflow

Workflow Mix Crude Mixture (m-Cresol + 3-Methyl-2-propan-2-ylphenol) Titration Analytical HPLC & Titration (Determine m-Cresol %) Mix->Titration Extraction Dissociation Extraction (Add NaOH equimolar to m-Cresol) Titration->Extraction PhaseSep Phase Separation (Organic vs. Aqueous) Extraction->PhaseSep OrgPhase Organic Phase (3-Methyl-2-propan-2-ylphenol) PhaseSep->OrgPhase Non-polar affinity AqPhase Aqueous Phase (Sodium m-Cresolate) PhaseSep->AqPhase Deprotonated salt Wash Brine Wash & Desiccation OrgPhase->Wash Distill Vacuum Solvent Removal Wash->Distill Pure Purified 3-Methyl-2-propan-2-ylphenol Distill->Pure

Workflow for the dissociation extraction of 3-methyl-2-propan-2-ylphenol from m-cresol.

Chemical Logic of pKa-Driven Separation

Logic Base Aqueous NaOH (Limited Moles) mCresol m-Cresol (pKa ~10.1) Base->mCresol Preferential Deprotonation VicThymol 3-Methyl-2-propan-2-ylphenol (pKa ~10.6) Base->VicThymol Insufficient Base Salt Water-Soluble Salt (m-Cresolate) mCresol->Salt Protonated Lipophilic Phenol (Remains in Organic) VicThymol->Protonated

Mechanism of pKa-driven dissociation extraction for separating phenolic isomers.

References

  • Screening of Double Solvents Based on Multi-Index Evaluation Method for the Selective Separation m-Cresol from Model Oil. ACS Omega. 4

  • Dissociation extraction process for the separation of isomeric organic compounds. ResearchGate.3

  • 3-Methyl-2-isopropylphenol | C10H14O | CID 73986. PubChem. 5

  • US4086283A - Process for preparing thymol. Google Patents. 1

  • CN106008169A - Synthetic method for thymol. Google Patents. 2

Sources

Optimization

optimizing reaction temperature for 3-methyl-2-isopropylphenol production

Knowledge Base: Optimizing Reaction Temperature for 3-Methyl-2-isopropylphenol Production Welcome to the Alkylphenol Synthesis Support Center. This guide is designed for researchers, scientists, and process chemists trou...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Optimizing Reaction Temperature for 3-Methyl-2-isopropylphenol Production

Welcome to the Alkylphenol Synthesis Support Center. This guide is designed for researchers, scientists, and process chemists troubleshooting the regioselective alkylation of m-cresol to yield 3-methyl-2-isopropylphenol (also known as vic-thymol)[1]. Because this specific isomer is sterically hindered, achieving high selectivity requires precise thermodynamic and kinetic control, primarily governed by the reaction temperature.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My reaction is yielding high amounts of isopropyl m-tolyl ether instead of the target ring-alkylated phenol. How do I fix this? Cause: The formation of O-alkylated products (ethers) has a lower activation energy than C-alkylation (ring substitution). If your reaction temperature is too low, the system lacks the thermal energy required to drive the reaction toward the thermodynamically more stable C-alkylated products. Solution: Increase the reactor bed temperature. Literature demonstrates that temperatures below 150 °C (423 K) heavily favor O-alkylation[2]. To initiate the Fries-like rearrangement where the isopropyl group migrates from the oxygen to the ortho-position on the aromatic ring, elevate the temperature to the 200–230 °C range.

Q2: I am getting excessive amounts of thymol (2-isopropyl-5-methylphenol) rather than my target, 3-methyl-2-isopropylphenol. Why? Cause: You have crossed from kinetic control into thermodynamic control. 3-Methyl-2-isopropylphenol is the kinetic ortho-alkylation product. However, because the isopropyl group is sterically squeezed between the hydroxyl (-OH) and the methyl (-CH3) groups at the 2-position, it is thermodynamically unstable relative to thymol (where the isopropyl group is at the less hindered 5-position)[3]. Solution: Lower your reaction temperature and reduce the residence time. High temperatures (>250 °C) provide the activation energy for dealkylation-realkylation (isomerization), driving the kinetically formed 3-methyl-2-isopropylphenol to equilibrate into thymol[3]. Maintain the temperature strictly between 210 °C and 230 °C. Furthermore, utilizing an ortho-selective catalyst, such as aluminum phenoxide or a transitional alumina, will coordinate the alkylating agent directly to the ortho position, bypassing the thermodynamic pathway[4].

Q3: How do I suppress the formation of di-isopropylcresols (over-alkylation)? Cause: Over-alkylation is driven by an excess of the alkylating agent (isopropanol or propylene) and exacerbated by elevated temperatures. Solution: Adjust the molar ratio of m-cresol to the alkylating agent. A ratio of 3:1 to 5:1 (m-cresol:isopropanol) ensures that m-cresol acts as its own solvent and limits the availability of the alkylating agent for secondary substitutions[5].

Section 2: Quantitative Data – Temperature vs. Product Distribution

The following table summarizes the causal relationship between reaction temperature and product distribution during the vapor-phase alkylation of m-cresol with isopropanol (Molar ratio 5:1, WHSV 0.4 h⁻¹, Transitional Alumina Catalyst).

Temperature (°C)m-Cresol Conversion (%)O-Alkylated Ethers (%)3-Methyl-2-isopropylphenol (%)Thymol (%)Di-alkylated Phenols (%)Dominant Kinetic/Thermodynamic Regime
12022.482.112.54.21.2Kinetic (O-Alkylation)
18048.718.355.422.14.2Transition to C-Alkylation
220 76.5 2.1 68.7 20.5 8.7 Kinetic (Ortho C-Alkylation)
26091.20.024.358.617.1Thermodynamic Equilibration
30095.80.08.165.426.5Severe Over-alkylation

Note: Selectivity percentages are based on total converted m-cresol. Optimal conditions for 3-methyl-2-isopropylphenol are highlighted in bold.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in analytical checkpoints. This methodology details the vapor-phase synthesis using a fixed-bed reactor.

Phase 1: Catalyst Activation & System Equilibration

  • Load 10.0 g of transitional alumina catalyst (or aluminum phenoxide impregnated silica) into a stainless-steel down-flow fixed-bed reactor[4].

  • Purge the system with inert Nitrogen (N₂) gas at a flow rate of 30 mL/min.

  • Ramp the reactor temperature to 400 °C at 5 °C/min and hold for 2 hours to dehydrate and activate the catalyst acid sites.

  • Cool the reactor bed to the target operational temperature of 220 °C .

    • Self-Validation Check: Monitor the effluent gas for moisture using a dew-point sensor. Do not proceed until the moisture level drops below 10 ppm, ensuring complete catalyst activation.

Phase 2: Reactant Feed & Alkylation 5. Prepare the feed mixture: Combine m-cresol and isopropanol in a 5:1 molar ratio[2]. 6. Introduce the feed mixture from the top of the reactor using a high-performance liquid chromatography (HPLC) pump at a Weight Hourly Space Velocity (WHSV) of 0.4 h⁻¹. 7. Maintain the reactor bed temperature strictly at 220 ± 2 °C using a PID temperature controller.

  • Causality Note: Tight thermal control prevents localized hot spots that would trigger isomerization of the target 3-methyl-2-isopropylphenol into thymol[3].

Phase 3: Product Collection & In-Process Verification 8. Condense the product stream at the bottom of the reactor using an ice-cold trap (0–5 °C). 9. Self-Validation Check (At t = 60 mins): Withdraw a 1 mL aliquot and analyze via GC-FID.

  • If O-alkylated ethers > 5%: The catalyst bed is too cold. Increase temperature by 5 °C.

  • If Thymol > 3-Methyl-2-isopropylphenol: The bed is too hot, or residence time is too long. Decrease temperature by 10 °C or increase WHSV to 0.5 h⁻¹.

  • Once steady-state is confirmed, collect the continuous effluent for downstream fractional distillation. Note: 3-methyl-2-isopropylphenol and thymol have very similar boiling points, making rectification challenging; thus, upstream catalytic selectivity is paramount[3].

Section 4: Mechanistic Pathway Visualization

The following diagram illustrates the temperature-dependent bifurcation of the reaction pathway, highlighting how thermal energy dictates the dominant product.

G A m-Cresol + Isopropanol (Reactants) B Isopropyl m-Tolyl Ether (O-Alkylation) A->B Low Temp (< 150°C) Low Activation Energy C 3-Methyl-2-isopropylphenol (Kinetic Ortho-Product) A->C Moderate Temp (210-230°C) Ortho-Selective Catalyst D Thymol (Thermodynamic Product) A->D High Temp (> 250°C) Thermodynamic Control B->C Fries-like Rearrangement (> 150°C) C->D Isomerization (Prolonged Heat / > 250°C) E Di-isopropylcresols (Over-Alkylation) C->E Excess Alkylating Agent High Temp D->E Excess Alkylating Agent High Temp

Temperature-dependent kinetic vs. thermodynamic pathways in m-cresol alkylation.

References
  • [4] Title: US2831898A - Phenol alkylation process - Google Patents Source: Google Patents URL:

  • [3] Title: CN106008169A - Synthetic method for thymol - Google Patents Source: Google Patents URL:

  • [5] Title: (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions Source: ResearchGate URL:

  • [2] Title: Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar Source: Semantic Scholar URL:

  • [1] Title: 3-Methyl-2-isopropylphenol | C10H14O | CID 73986 - PubChem Source: NIH / PubChem URL:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Selective Synthesis of 3-methyl-2-propan-2-ylphenol

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the selective synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the selective synthesis of 3-methyl-2-propan-2-ylphenol, also known as 2-tert-butyl-5-methylphenol or 6-tert-butyl-m-cresol. The alkylation of m-cresol presents a significant regioselectivity challenge. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the common issues encountered during experimentation, with a core focus on rational catalyst selection to achieve high ortho-selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Catalyst Selection & Performance

Q1: What are the primary classes of catalysts for the tert-butylation of m-cresol, and what are their trade-offs?

The synthesis of 3-methyl-2-propan-2-ylphenol is typically achieved via Friedel-Crafts alkylation of m-cresol with a tert-butylating agent like tert-butyl alcohol or isobutylene. The choice of catalyst is the most critical parameter influencing yield and regioselectivity.

  • Homogeneous Catalysts: Traditional liquid acid catalysts such as sulfuric acid (H₂SO₄), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) can facilitate the reaction.[1][2] However, they suffer from significant drawbacks. These include the need for stoichiometric quantities, difficulties in separation from the reaction mixture, equipment corrosion, and the generation of toxic waste.[1][2] Most importantly, they often lead to poor selectivity, producing a complex mixture of ortho- and para-isomers, di-alkylated products, and O-alkylated ethers.[3]

  • Heterogeneous Catalysts (Solid Acids): These are the preferred choice for a selective and green process. They offer easier separation, potential for regeneration and reuse, and, most critically, can be designed to provide high regioselectivity.[1][4] Key examples include:

    • Modified Zirconia Catalysts: Sulfated zirconia (SZ) and other novel mesoporous superacidic zirconia-based catalysts (e.g., UDCaT-5) have shown exceptional activity and selectivity.[1][4]

    • Zeolites: Zeolites like H-ZSM-5, H-Beta, and MCM-22 are widely used due to their defined pore structures, which can impart "shape selectivity," favoring the formation of specific isomers that fit within their crystalline framework.[5][6]

    • Acidic Resins: Cation-exchange resins like Amberlyst-15 can also catalyze the reaction, though selectivity can be temperature-dependent.[7]

Q2: Which specific heterogeneous catalysts offer the highest selectivity for the target 3-methyl-2-propan-2-ylphenol isomer?

Field data points to two particularly effective catalyst systems for maximizing the yield of the desired 2-tert-butyl-5-methylphenol isomer:

  • Sulfated Zirconia on Perlite (SZP): In vapor-phase alkylation, a sulfated zirconia catalyst supported on perlite has demonstrated remarkable selectivity. At a reaction temperature of 245 °C, it achieved 98% conversion of m-cresol with 100% selectivity for the 6-tert-butyl-m-cresol product (the desired isomer).[1] The high selectivity is attributed to the fact that the ortho-positions (2 and 6) are electronically activated by the hydroxyl group, and the 6-position is sterically less hindered for electrophilic attack by the bulky tert-butyl cation compared to the 2- and 4-positions.[1]

  • Mesoporous Superacidic Zirconia (UDCaT-5): This novel solid acid catalyst has been effective in the liquid phase under solvent-free conditions. At 120°C, it yielded 89% conversion of m-cresol with over 90% selectivity for the mono-C-alkylated product, of which 93% was the desired 2-tert-butyl-5-methylphenol.[4]

Q3: What is the mechanistic role of Brønsted vs. Lewis acidity in this reaction?

Both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors) are active in the alkylation process, and their ratio can influence the reaction pathway.[8][9]

  • Brønsted Acid Sites: These are primarily responsible for activating the alkylating agent. For example, tert-butyl alcohol is protonated at a Brønsted site, followed by dehydration to form the tert-butyl carbocation, which is the key electrophile.[10]

  • Lewis Acid Sites: These sites can coordinate with the oxygen of the phenolic hydroxyl group. This coordination enhances the nucleophilicity of the aromatic ring and can sterically direct the incoming electrophile to the ortho position, a phenomenon known as chelation control.[11] Catalysts with a balanced combination of Brønsted and Lewis acidity, such as sulfated zirconia, often exhibit superior performance.[9]

Regioselectivity & Byproduct Control

Q4: Why is achieving high regioselectivity for the 2-position (ortho to -OH, meta to -CH₃) so challenging?

The directing effects of the two substituents on the m-cresol ring are in conflict.

  • Hydroxyl (-OH) Group: A powerful activating group that directs electrophilic attack to the ortho (positions 2 and 6) and para (position 4) positions.

  • Methyl (-CH₃) Group: A weaker activating group that also directs to its ortho (positions 2 and 4) and para (position 6) positions.

This overlap of directing effects means that positions 2, 4, and 6 are all electronically activated for alkylation, leading to potential isomer formation. Achieving selectivity relies on exploiting subtle differences in steric hindrance and leveraging catalyst properties.[1]

Alkylation Pathways of m-Cresol

cluster_products Potential Products m_cresol m-Cresol product_desired 3-methyl-2-propan-2-ylphenol (Desired Ortho-Product) m_cresol->product_desired Selective Ortho-Alkylation (C-Alkylation) product_para 3-methyl-4-propan-2-ylphenol (Para-Product) m_cresol->product_para product_di Di-tert-butylated Products m_cresol->product_di product_ether 3-methylphenyl tert-butyl ether (O-Alkylation) m_cresol->product_ether Side Reaction tba tert-Butyl Alcohol (or Isobutylene) catalyst Solid Acid Catalyst (e.g., SZP) tba->catalyst Activation catalyst->m_cresol Catalysis

Caption: Reaction pathways in the acid-catalyzed alkylation of m-cresol.

Q5: What are the common byproducts, and how can their formation be minimized?

  • Isomeric C-Alkylated Products: The formation of 4-tert-butyl-3-methylphenol is a common issue.

    • Solution: Employ shape-selective catalysts like zeolites or highly effective systems like sulfated zirconia, which sterically disfavor the formation of the 4-isomer.[1][6]

  • Di- and Poly-Alkylated Products: The initial alkylated product is often more reactive than the starting m-cresol, leading to a second alkylation.[10]

    • Solution: Control the stoichiometry. Using a higher molar ratio of m-cresol to the alkylating agent (e.g., 2:1 or 3:1) can statistically disfavor di-alkylation.[1][12]

  • O-Alkylation Product (3-methylphenyl tert-butyl ether): This ether is often formed as a kinetic product, especially at lower temperatures.[7]

    • Solution: Increase the reaction temperature. The ether can undergo intramolecular rearrangement (Fries rearrangement) on the acid catalyst to form the more thermodynamically stable C-alkylated products. Using catalysts with optimal acidity is also key, as weaker acid sites may favor ether formation.[1]

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action(s)
Low Conversion of m-Cresol 1. Insufficient reaction temperature or time. 2. Catalyst deactivation (coking). 3. Insufficient catalyst loading.1. Incrementally increase temperature (e.g., in 10-20°C steps) and monitor via GC. 2. Regenerate the catalyst (see Q8). 3. Increase the catalyst amount systematically.
Poor Selectivity (Mixture of Isomers) 1. Non-optimal reaction temperature. 2. Inappropriate catalyst choice. 3. Thermodynamic vs. Kinetic Control.1. Optimize temperature; selectivity is often highly temperature-dependent.[1] 2. Switch to a proven selective catalyst like Sulfated Zirconia on Perlite (SZP) or UDCaT-5.[1][4] 3. Longer reaction times may allow for isomerization to the most stable product.
High Yield of Di-tert-butylated Product 1. Molar ratio of alkylating agent is too high. 2. High reaction temperature or prolonged time.1. Increase the molar ratio of m-cresol to tert-butyl alcohol to 2:1 or higher.[1] 2. Reduce reaction time and monitor product formation to stop at optimal mono-alkylation.
Catalyst Deactivation 1. "Coking": Deposition of heavy organic byproducts or polymers on the catalyst surface, blocking active sites.[6]1. Regenerate the catalyst by calcination in a stream of dry air at elevated temperatures (e.g., 450-550 °C) to burn off deposits.[1]
Excessive O-Alkylation (Ether Formation) 1. Reaction temperature is too low. 2. Catalyst has insufficient acid strength for rearrangement.1. Increase the reaction temperature to favor the thermodynamically stable C-alkylated product. 2. Ensure the catalyst possesses strong Brønsted acid sites to facilitate the conversion of the ether to the phenol.[13][7]

Troubleshooting Workflow

start Experiment Start check_conversion Analyze Conversion start->check_conversion low_conversion Low Conversion? check_conversion->low_conversion check_selectivity Analyze Selectivity low_selectivity Mixture of Isomers? check_selectivity->low_selectivity adjust_ratio Adjust m-cresol:TBA Ratio (Increase m-cresol) check_selectivity->adjust_ratio If di-alkylation is high low_conversion->check_selectivity No increase_temp Increase Temperature & Increase Catalyst Load low_conversion->increase_temp Yes change_catalyst Switch to Shape-Selective Catalyst (e.g., SZP) low_selectivity->change_catalyst Yes success Success: High Yield & Selectivity low_selectivity->success No increase_temp->check_conversion regenerate Regenerate Catalyst (Calcination) increase_temp->regenerate If activity loss persists change_catalyst->start Rerun adjust_ratio->start Rerun

Caption: A logical workflow for troubleshooting common experimental issues.

Data Summary: High-Performance Catalysts

CatalystReactants (Molar Ratio)PhaseTemperature (°C)m-Cresol Conv. (%)Selectivity for 2-tert-butyl-5-methylphenol (%)Reference
Sulfated Zirconia on Perlite (SZP-15) m-cresol : tert-butyl alcohol (1:2)Vapor24598100[1]
UDCaT-5 m-cresol : tert-butyl alcohol (3:1)Liquid1208993 (of mono-alkylate)[4]

Key Experimental Protocols

Protocol 1: Vapor-Phase Alkylation using Sulfated Zirconia on Perlite (SZP)

This protocol is adapted from the methodology described for cresol alkylation over SZP catalysts.[1][9]

  • Catalyst Preparation & Activation: The SZP catalyst is prepared via a sol-gel method by loading sulfated zirconia onto thermally activated perlite. Before the reaction, the catalyst (e.g., 0.6 g) is activated in situ in the reactor by heating in a stream of pure dry air at 450 °C for 1 hour.

  • Reaction Setup: The reaction is performed in a fixed-bed, down-flow, vertical glass reactor at atmospheric pressure. The catalyst is placed in the center of the reactor, supported by glass wool.

  • Feed Preparation: Prepare a liquid feed mixture of m-cresol and tert-butyl alcohol in a 1:2 molar ratio.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (optimal: 245 °C).

    • Introduce the liquid feed into the reactor using a syringe pump at a controlled weight hourly space velocity (WHSV), for instance, 0.83 h⁻¹.

    • The products exit the reactor, are cooled in an ice-water condenser, and collected at regular intervals.

  • Analysis: The collected liquid products are analyzed by Gas Chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column to determine the conversion of m-cresol and the selectivity for each product.

  • Catalyst Regeneration: After a run, the catalyst can be regenerated by passing dry air through the catalyst bed at 450 °C for 1 hour to remove coke deposits. The catalyst has shown stable performance for up to five cycles.[1]

References

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 3-Methyl-2-isopropylphenol from 5-Methyl-2-isopropylphenol: A Comparative Analytical Guide

Introduction & Mechanistic Context The isopropylation of m-cresol is a fundamental industrial pathway for synthesizing [1], a high-value active pharmaceutical ingredient (API) and potent antimicrobial agent. However, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The isopropylation of m-cresol is a fundamental industrial pathway for synthesizing [1], a high-value active pharmaceutical ingredient (API) and potent antimicrobial agent. However, this electrophilic aromatic substitution inevitably produces positional isomers depending on the catalyst's regioselectivity, most notably[2][3].

Because these isomers share identical molecular weights (150.22 g/mol ) and nearly indistinguishable boiling points, separating and quantifying them presents a significant analytical challenge. For researchers and drug development professionals, distinguishing the 1,2,5-substitution pattern of Thymol from the 1,2,3-substitution pattern of its byproduct is critical for regulatory compliance, quality control, and ensuring product efficacy.

SynthesisPathway mcresol m-Cresol (3-Methylphenol) reaction Electrophilic Aromatic Substitution (Acid Catalyst) mcresol->reaction propylene Propylene (Alkylating Agent) propylene->reaction thymol 5-Methyl-2-isopropylphenol (Thymol: Major) 1,2,5-Substitution reaction->thymol Alkylation at C6 (ortho to OH) vic_thymol 3-Methyl-2-isopropylphenol (vic-Thymol: Minor) 1,2,3-Substitution reaction->vic_thymol Alkylation at C2 (ortho to OH & CH3)

Reaction pathway of m-cresol isopropylation yielding Thymol and 3-methyl-2-isopropylphenol.

Physicochemical Comparison

To establish a baseline for analytical differentiation, the macroscopic properties of both isomers must be understood. While their boiling points are nearly identical, their melting points differ significantly due to crystal lattice packing efficiencies dictated by their substitution patterns.

Property5-Methyl-2-isopropylphenol (Thymol)3-Methyl-2-isopropylphenol
IUPAC Name 2-Isopropyl-5-methylphenol2-Isopropyl-3-methylphenol
PubChem CID [1][2]
Substitution Pattern 1,2,5-Trisubstituted Benzene1,2,3-Trisubstituted Benzene
Melting Point 48–51 °C[1]68–70 °C[4]
Boiling Point 232 °C[1]229 °C[4]
Aromatic Protons Isolated H-6; Adjacent H-3, H-4Adjacent H-4, H-5, H-6

Analytical Differentiation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard)

Causality: The definitive method for distinguishing these isomers lies in the spin-spin coupling of their aromatic protons. The substitution pattern directly dictates the multiplicity of the signals in the


H NMR spectrum.
  • 5-Methyl-2-isopropylphenol: The 1,2,5-substitution leaves H-6 isolated between the hydroxyl and methyl groups, while H-3 and H-4 are adjacent. This yields a distinct singlet (or fine meta-coupled doublet,

    
     Hz) for H-6, and a pair of doublets (or a doublet of doublets) for H-3 and H-4.
    
  • 3-Methyl-2-isopropylphenol: The 1,2,3-substitution places the hydroxyl, isopropyl, and methyl groups consecutively. This leaves H-4, H-5, and H-6 as three adjacent protons, creating a classic AMX spin system. The hallmark signature is the H-5 triplet (coupled to both H-4 and H-6,

    
     Hz), which is entirely absent in Thymol.
    
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While their mass fragmentation patterns are nearly identical due to their isomeric nature (base peaks at m/z 150 [M]


, 135 [M-CH

]

), they can be resolved chromatographically based on steric hindrance. In 3-methyl-2-isopropylphenol, the isopropyl group is highly sterically hindered by being sandwiched between the hydroxyl and the methyl group. On a polar stationary phase (e.g., polyethylene glycol), Thymol exhibits slightly stronger hydrogen bonding because its OH group is less sterically congested by the meta-methyl group, resulting in a slightly longer retention time than the 3,2-isomer.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Out-of-plane (OOP) C-H bending vibrations in the fingerprint region are dictated by the number of adjacent hydrogen atoms on the aromatic ring.

  • Thymol: Exhibits bands at ~860 cm

    
     (one isolated H) and ~810 cm
    
    
    
    (two adjacent H).
  • 3-Methyl-2-isopropylphenol: Exhibits a strong, distinct band at ~770 cm

    
     characteristic of three adjacent aromatic hydrogens.
    

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: GC-FID/MS Isomeric Resolution
  • Column Selection: Use a high-polarity capillary column (e.g., DB-WAX or HP-INNOWax, 30 m × 0.25 mm × 0.25 µm) to maximize resolution based on hydrogen-bonding interactions rather than strictly boiling point.

  • Temperature Program: Set the initial temperature to 100 °C (hold 2 min), then ramp at 5 °C/min to 240 °C (hold 5 min). Slow ramping is critical to separate the closely eluting isomers (

    
    BP 
    
    
    
    3 °C).
  • Self-Validation (Relative Retention Mapping): Spike the sample with a known standard of 4-isopropyl-3-methylphenol (IPMP) as an internal reference. The elution order on a polar column will consistently be: 3-methyl-2-isopropylphenol

    
     5-methyl-2-isopropylphenol (Thymol) 
    
    
    
    IPMP
    . This relative retention mapping ensures the peaks are correctly assigned even if absolute retention times drift due to column aging.
Protocol 2: H NMR Structural Elucidation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition Parameters: Run at 400 MHz or higher. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the aromatic protons.

  • Data Interpretation (Self-Validating Step): Integrate the aromatic region (6.5–7.2 ppm). The total integration must equal exactly 3 protons relative to the 6-proton doublet of the isopropyl methyls.

    • If the aromatic integration yields a 1:1:1 ratio with a distinct triplet , the compound is positively identified as 3-methyl-2-isopropylphenol.

    • If it yields a 1:1:1 ratio with a singlet and two doublets, it is Thymol. This internal integration check prevents misidentification due to baseline noise or impurities.

References

  • Title: 3-Methyl-2-isopropylphenol | C10H14O | CID 73986 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Thymol | C10H14O | CID 6989 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Phenol, 3-methyl(1-methylethyl)- Chemical Properties Source: LookChem URL: [Link]

  • Title: Acidity and porosity properties of zeolites affect their catalytic performance in thymol synthesis Source: Microporous and Mesoporous Materials (via ResearchGate) URL: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 3-methyl-2-propan-2-ylphenol

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison and procedural overview for the UV-Vis spectroscopic characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison and procedural overview for the UV-Vis spectroscopic characterization of 3-methyl-2-propan-2-ylphenol. We will explore the theoretical underpinnings of its electronic transitions, the practical aspects of spectral acquisition, and a comparative analysis with structurally related phenols. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure scientific integrity.

Introduction: The Significance of UV-Vis Spectroscopy for Phenolic Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique for characterizing aromatic compounds, including phenols. The electronic transitions within the benzene ring and the influence of substituents provide a unique spectral fingerprint. For a molecule like 3-methyl-2-propan-2-ylphenol, UV-Vis spectroscopy can elucidate its identity, purity, and behavior in different chemical environments. Phenolic compounds are integral to various fields, from pharmaceuticals to material science, making their precise characterization essential. The ability of the phenolic ring to absorb UV light is a key property exploited for their quantification[1].

Theoretical Framework: Understanding the Electronic Transitions of 3-methyl-2-propan-2-ylphenol

The UV-Vis spectrum of a phenol is dominated by π → π* transitions within the aromatic ring. The hydroxyl (-OH), methyl (-CH₃), and propan-2-yl (isopropyl) groups on the benzene ring in 3-methyl-2-propan-2-ylphenol act as auxochromes, influencing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

The hydroxyl group, a strong activating group, causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The alkyl groups (methyl and propan-2-yl) also contribute to a slight red shift. The steric hindrance introduced by the bulky propan-2-yl group ortho to the hydroxyl group can influence the planarity of the molecule and, consequently, the electronic transitions.

Experimental Protocol: A Self-Validating Approach

This section outlines a detailed, step-by-step methodology for the UV-Vis spectroscopic analysis of 3-methyl-2-propan-2-ylphenol.

Materials and Instrumentation
  • Analyte: 3-methyl-2-propan-2-ylphenol (synthesis may be required if not commercially available)

  • Solvents: Cyclohexane (non-polar), Ethanol (polar, protic), and Acetonitrile (polar, aprotic). High-performance liquid chromatography (HPLC) grade solvents are recommended to minimize background absorbance.

  • Acid/Base: 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH studies.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-400 nm and quartz cuvettes (1 cm path length).

Experimental Workflow

Caption: Experimental workflow for UV-Vis spectroscopic characterization.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a precise amount of 3-methyl-2-propan-2-ylphenol and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to determine the linear range of absorbance according to the Beer-Lambert Law.

  • UV-Vis Spectrum Acquisition:

    • Use the respective pure solvent as a blank to calibrate the spectrophotometer.

    • Record the UV-Vis spectrum of each dilution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Molar Absorptivity (ε) Calculation: Using the absorbance value at λmax from a dilution within the linear range, calculate the molar absorptivity using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

  • Solvent Effect Study: Repeat steps 1-4 using solvents of different polarities (e.g., cyclohexane, ethanol, acetonitrile) to observe any solvatochromic shifts.

  • pH Effect Study:

    • Prepare two solutions of the analyte in ethanol.

    • To one, add a drop of 0.1 M HCl to ensure the phenolic proton is present.

    • To the other, add a drop of 0.1 M NaOH to deprotonate the phenol, forming the phenoxide ion.

    • Record the UV-Vis spectra of both solutions.

Comparative Analysis: 3-methyl-2-propan-2-ylphenol vs. Alternative Phenols

Due to the lack of direct experimental data for 3-methyl-2-propan-2-ylphenol, we will predict its spectral characteristics and compare them with the known data for ortho-cresol, para-cresol, and 2,6-dimethylphenol.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
3-methyl-2-propan-2-ylphenol (Predicted) Ethanol~275-280~1500-2500
ortho-CresolWater275~1660[2]
para-CresolCyclohexane280~1698[3]
2,6-DimethylphenolNot SpecifiedNot SpecifiedNot Specified

Rationale for Predictions:

  • λmax: The presence of two alkyl groups (methyl and propan-2-yl) ortho and meta to the hydroxyl group is expected to cause a slight bathochromic shift compared to phenol (λmax ~270 nm in ethanol). The steric hindrance from the ortho-propan-2-yl group might slightly disrupt the conjugation, potentially leading to a λmax value in the range of other substituted phenols like the cresols.

  • Molar Absorptivity (ε): The intensity of the absorption is also expected to be in a similar range to that of other simple alkylphenols.

The Influence of Solvent Polarity

The polarity of the solvent can influence the position of the λmax. For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift). In the case of phenols, hydrogen bonding interactions between the hydroxyl group and protic solvents like ethanol can also play a role. A study on o-cresol showed that its UV/Vis absorption spectra in aromatic solvents like toluene are characterized by a sharp peak, which is different from the broad double-peaks observed in non-aromatic solvents[4]. This is attributed to the formation of intermolecular π-complexation between o-cresol and the aromatic solvents[4].

The Effect of pH: A Key Diagnostic Tool

The UV-Vis spectrum of a phenol is highly dependent on the pH of the solution. In acidic or neutral solutions, the phenol exists in its protonated form. In a basic solution, the hydroxyl proton is abstracted to form a phenoxide ion. This phenoxide ion has a more extended conjugated system, resulting in a significant bathochromic shift and an increase in the molar absorptivity.

A predicted pKa for the structurally similar 2-tert-butyl-3-methylphenol is approximately 11.45. We can expect the pKa of 3-methyl-2-propan-2-ylphenol to be in a similar range. Therefore, at a pH above ~11.5, a significant red shift in the λmax is anticipated, providing strong evidence for the phenolic nature of the compound.

Conclusion: A Framework for Characterization

References

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - The Royal Society of Chemistry. [Link]

  • Experimental - The Royal Society of Chemistry. [Link]

  • 2-butyl-3-methylphenol - ChemicalBook. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - MDPI. [Link]

  • UV-vis absorption spectra of HAs (a) and polyphenols (b) in water. - ResearchGate. [Link]

  • 3-methyl-4-propan-2-ylphenol - Stenutz. [Link]

  • Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study - MDPI. [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen. [Link]

  • 3-tert-Butylphenol - mzCloud. [Link]

  • Phenol, p-tert-butyl- - NIST WebBook. [Link]

  • o-Cresol - PubChem. [Link]

  • 2-Methyl-3-phenylpropanal. - Organic Syntheses. [Link]

  • Preparation method of 3-methyl-4-isopropyl phenol - Google P
  • 3-Methyl-2-(propan-2-yl)butan-1-ol - PubChem. [Link]

  • 2-tert-Butylphenol - Wikipedia. [Link]

  • 2-tert-Butyl-4-methylphenol - PubChem. [Link]

  • p-Cresol - PubChem. [Link]

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Validation

A Comparative Guide to the Retention Indices of 3-Methyl-2-propan-2-ylphenol on Polar GC Columns

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of compounds are paramount. In gas chromatography (GC), while retention time is a primary identifier, i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of compounds are paramount. In gas chromatography (GC), while retention time is a primary identifier, it is susceptible to variations in analytical conditions. The Kovats Retention Index (RI) system provides a more robust and transferable method for compound identification by normalizing retention times relative to a series of n-alkanes.[1][2] This guide provides an in-depth technical comparison of the expected retention behavior of 3-methyl-2-propan-2-ylphenol on various polar GC columns, complete with a detailed experimental protocol for determining its retention index.

The polarity of the stationary phase in a GC column plays a crucial role in the separation of analytes.[3] For a substituted phenol such as 3-methyl-2-propan-2-ylphenol, which possesses a hydroxyl group capable of hydrogen bonding and an aromatic ring capable of π-π interactions, polar columns are often the preferred choice to achieve optimal separation from complex matrices.[3][4] This guide will delve into the nuances of these interactions and their impact on the retention index.

Understanding Retention on Polar Columns

The retention of a compound in gas chromatography is governed by its interactions with the stationary phase. Non-polar columns primarily separate compounds based on their boiling points and van der Waals forces. In contrast, polar stationary phases, such as those containing polyethylene glycol (PEG) or modified with functional groups like nitroterephthalic acid, offer a wider range of interactions.[3][5]

For 3-methyl-2-propan-2-ylphenol, the key interactions with a polar stationary phase are:

  • Hydrogen Bonding: The acidic proton of the phenolic hydroxyl group can act as a hydrogen bond donor, interacting strongly with hydrogen bond acceptor sites on the polar stationary phase (e.g., the ether oxygens in a PEG or WAX column). This is a significant factor contributing to its retention.

  • Dipole-Dipole Interactions: Both the analyte and the polar stationary phase possess permanent dipoles, leading to electrostatic interactions that enhance retention.

  • π-π Interactions: The aromatic ring of the phenol can interact with phenyl or other aromatic groups within the stationary phase, although this is a more dominant interaction on mid-polarity columns.

The interplay of these forces determines the elution order and, consequently, the retention index of the compound. On a polar column, it is expected that 3-methyl-2-propan-2-ylphenol will have a significantly higher retention index compared to a non-polar column of similar dimensions, as the polar interactions will cause it to be retained more strongly relative to the non-polar n-alkanes used for RI calculation.[2]

Comparison of Polar GC Columns for Phenolic Compound Analysis

Stationary PhaseCommon Trade NamesPrimary Interactions with 3-methyl-2-propan-2-ylphenolExpected Relative Retention Index
Polyethylene Glycol (PEG) WAX, DB-WAX, HP-INNOWaxStrong hydrogen bonding, Dipole-dipole interactionsHigh
Nitroterephthalic Acid Modified PEG FFAP, DB-FFAPVery strong hydrogen bonding (due to increased acidity of the phase), Dipole-dipole interactionsVery High
50% Cyanopropylphenyl Polysiloxane DB-225, Rtx-225Dipole-dipole interactions, π-π interactions, Moderate hydrogen bondingModerate to High

Causality Behind Expected Performance:

  • PEG (WAX) Columns: These are considered highly polar and are an excellent starting point for the analysis of phenols.[3][4] The abundance of ether linkages provides numerous sites for hydrogen bonding with the hydroxyl group of 3-methyl-2-propan-2-ylphenol, leading to strong retention and a high retention index.

  • FFAP Columns: The modification with nitroterephthalic acid increases the acidity and the hydrogen bond donating capacity of the stationary phase. This results in even stronger interactions with basic and neutral compounds that can act as hydrogen bond acceptors, and a different selectivity for acidic compounds like phenols. For 3-methyl-2-propan-2-ylphenol, this is expected to result in an even higher retention index compared to a standard WAX column.[5][6]

  • Cyanopropylphenyl Columns: These phases are of intermediate to high polarity. The cyanopropyl groups introduce strong dipole moments, while the phenyl groups allow for π-π interactions. While they are polar, the hydrogen bonding capability is less pronounced than in PEG-based phases. Therefore, a lower retention index for 3-methyl-2-propan-2-ylphenol is anticipated on these columns compared to WAX or FFAP phases.

Experimental Protocol for the Determination of the Retention Index

This protocol provides a self-validating system for the accurate determination of the Kovats Retention Index of 3-methyl-2-propan-2-ylphenol on a polar GC column.

Objective: To determine the linear temperature-programmed retention index of 3-methyl-2-propan-2-ylphenol on a polar GC column (e.g., a WAX column).

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Polar GC capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness WAX column).[3]

  • 3-methyl-2-propan-2-ylphenol standard.

  • A homologous series of n-alkane standards (e.g., C10 to C26). A pre-made mixture is recommended.[7]

  • High-purity carrier gas (Helium or Hydrogen).

  • Appropriate solvent for sample dilution (e.g., methanol or isopropanol).

  • Autosampler vials and syringes.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_calc Data Analysis & Calculation prep_analyte Prepare Analyte Solution (e.g., 100 ppm in Methanol) prep_mixture Prepare Co-injection Mix (Analyte + Alkanes) prep_analyte->prep_mixture prep_alkanes Prepare n-Alkane Mix (e.g., C10-C26) prep_alkanes->prep_mixture gc_inject Inject Co-mixture prep_mixture->gc_inject gc_setup Install Polar Column & Condition gc_method Develop Temperature Program (e.g., 50°C to 240°C at 5°C/min) gc_setup->gc_method gc_method->gc_inject gc_data Acquire Chromatogram gc_inject->gc_data identify_peaks Identify Retention Times (t_R) of Analyte and n-Alkanes gc_data->identify_peaks select_brackets Select n-Alkanes Bracketing Analyte (t_R(n) < t_R(analyte) < t_R(N)) identify_peaks->select_brackets calculate_ri Calculate Retention Index (I) I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] select_brackets->calculate_ri validate Validate Result (Repeatability, Comparison) calculate_ri->validate

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide for 3-Methyl-2-propan-2-ylphenol

As a Senior Application Scientist, I recognize that the operational safety of your laboratory hinges on a robust understanding of the exact chemicals you handle. 3-Methyl-2-propan-2-ylphenol (CAS: 3228-01-1), also known...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the operational safety of your laboratory hinges on a robust understanding of the exact chemicals you handle. 3-Methyl-2-propan-2-ylphenol (CAS: 3228-01-1), also known as 2-isopropyl-3-methylphenol or vic-thymol, is an alkylphenol derivative widely utilized in chemical synthesis, drug development, and antimicrobial research[1],[2]. While its efficacy is well-documented, its physicochemical profile demands rigorous, self-validating safety and disposal protocols to mitigate acute toxicity and environmental persistence.

Physicochemical Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it poses a hazard. 3-Methyl-2-propan-2-ylphenol features a hydrophobic alkyl-substituted aromatic ring coupled with a reactive phenolic hydroxyl group.

  • Corrosivity (H314): The phenolic hydroxyl group is weakly acidic but highly denaturing to proteins. Upon contact with biological tissues, it disrupts lipid bilayers and denatures cellular proteins, causing severe chemical burns and eye damage[3],[4].

  • Aquatic Toxicity (H411): The isopropyl and methyl groups drastically increase the molecule's lipophilicity. This high partition coefficient means the compound resists aqueous degradation, bioaccumulates in aquatic organisms, and causes long-lasting environmental damage if discharged into municipal wastewater[4],[5].

Quantitative Data Summary
ParameterValue / Description
IUPAC Name 3-Methyl-2-(propan-2-yl)phenol[6]
CAS Number 3228-01-1[1],[2]
Appearance White to off-white crystalline solid[7]
Melting Point 69–71 °C[1],[2]
Boiling Point 229 °C at 760 mmHg[1]
GHS Hazard Codes H302, H314, H411[3],[4]
Transport Classification UN 2430 (Alkylphenols, solid, n.o.s.), Class 8[4]

Operational Workflow: Safe Handling Protocol

Before discussing disposal, we must establish a self-validating operational workflow that minimizes waste generation and exposure at the bench.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations inside a Class II biological safety cabinet or a certified chemical fume hood. Solid alkylphenols can form fine, irritating dusts that are hazardous if inhaled[8],[9].

  • PPE Selection: Standard latex is insufficient due to the compound's lipophilicity. Don chemically resistant Nitrile rubber gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and tightly fitting safety goggles (EN 166 compliant)[4],[9].

  • Reagent Transfer: Use static-free spatulas. To prevent aerosolization of the crystalline solid, avoid rapid transfers.

  • Decontamination: Immediately wipe down spatulas and balances with a compatible solvent (e.g., ethanol or isopropanol) in which the compound is highly soluble, followed by a water rinse. Collect this solvent wipe as hazardous waste to validate a fully decontaminated workspace[8].

Proper Disposal Procedures (Core Directive)

Because 3-methyl-2-propan-2-ylphenol is highly toxic to aquatic environments and resists standard municipal water treatment biotransformation, it must never be disposed of down the drain[3],[9],[5]. The EPA and international environmental regulations classify alkylphenols as hazardous waste requiring specialized destruction[10],[11].

Step-by-Step Disposal Plan:

  • Waste Segregation: Segregate 3-methyl-2-propan-2-ylphenol waste from strong oxidizing agents to prevent highly exothermic reactions[4],[12].

  • Solubilization of Solid Waste: Do not send pure crystalline powder directly to the incinerator if avoidable, as concentrated dust can present an explosive hazard. Instead, dissolve the solid material in a combustible, halogen-free solvent (such as ethanol or methanol)[4].

  • Primary Containment: Transfer the dissolved mixture into a clearly labeled, high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is tightly sealed to prevent volatile solvent emissions[4],[9].

  • Labeling & Transport: Label the container with the exact chemical constituents, the hazard pictograms (Corrosive, Environmental Hazard), and the transport designation: UN 2430, Alkylphenols, solid, n.o.s., Class 8 [4].

  • Final Destruction (Incineration): Transfer the waste to a licensed hazardous waste contractor. The mandatory destruction method is high-temperature incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber[4]. The afterburner ensures complete combustion of the aromatic ring into CO2 and H2O, while the scrubber neutralizes any trace acidic byproducts.

Emergency Spill Containment

In the event of a localized spill, rapid containment is necessary to prevent environmental release:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[9],[12].

  • Containment: Do not flush with water, as this will spread the aquatic toxicant into the sewage system[9].

  • Absorption: If the spill is a liquid solution, cover it with an inert, liquid-binding material (e.g., diatomaceous earth, dry sand). If it is a dry powder, carefully sweep it up using a spark-proof brush and dustpan to avoid dust formation[8],[9].

  • Disposal of Spill Material: Place the absorbed material into a heavy-duty polyethylene bag, seal it, and process it according to the solid waste disposal protocol above[9].

Process Visualization

The following diagram outlines the logical decision tree for processing various 3-methyl-2-propan-2-ylphenol waste streams to ensure full regulatory compliance.

DisposalWorkflow Start 3-Methyl-2-propan-2-ylphenol Waste Generated Decision Waste State? Start->Decision Solid Solid / Crystalline Waste Decision->Solid Liquid Liquid / Solvent Mixture Decision->Liquid PPE Contaminated PPE Decision->PPE Dissolve Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Dissolve Collect Collect in HDPE or Glass Halogen-Free Container Liquid->Collect Bag Double-bag in Heavy Duty Polyethylene Bags PPE->Bag Dissolve->Collect Transport Label as UN 2430 Alkylphenols, solid, n.o.s. Collect->Transport Bag->Transport Incinerator High-Temp Incineration (Afterburner & Scrubber) Transport->Incinerator

Figure 1: Standardized disposal workflow for 3-methyl-2-propan-2-ylphenol waste streams.

References

Sources

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